4-Azabicyclo[5.1.0]octane
Description
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Properties
IUPAC Name |
4-azabicyclo[5.1.0]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-8-4-2-7-5-6(1)7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVALKVVPPLZZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Elucidation of 4-Azabicyclo[5.1.0]octane
A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic 4-Azabicyclo[5.1.0]octane Core
Bicyclic amines are privileged structural motifs in medicinal chemistry, often conferring conformational rigidity and unique three-dimensional topologies that can lead to enhanced binding affinity and selectivity for biological targets. The this compound framework, a seven-membered azepane ring fused with a three-membered aziridine ring, represents a novel and intriguing scaffold. Its inherent ring strain and defined spatial arrangement of nitrogen atoms suggest potential for novel pharmacological properties.
This technical guide presents a comprehensive, albeit hypothetical, approach to the structural elucidation of the parent this compound. Due to the limited availability of published data on this specific molecule, this document will serve as a detailed roadmap for researchers facing the challenge of characterizing a novel bicyclic amine. We will explore a plausible synthetic strategy and delve into the multi-faceted analytical workflow required to unambiguously determine its structure, from fundamental spectroscopic techniques to advanced 2D NMR and X-ray crystallography.
Section 1: Proposed Synthetic Pathway
The synthesis of the this compound core is envisioned through a multi-step sequence, culminating in an intramolecular cyclization. A plausible and efficient route would involve an intramolecular reductive amination, a powerful tool for the formation of cyclic amines.[1][2]
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of the Keto-Aziridine Intermediate. The synthesis would commence with a commercially available keto-alkene. Aziridination of the double bond, potentially using a reagent like N-chlorosuccinimide (NCS) in the presence of ammonia, would yield the key keto-aziridine intermediate. The choice of aziridination protocol is critical to ensure the desired stereochemistry of the resulting aziridine ring.[3]
Step 2: Intramolecular Reductive Amination. The keto-aziridine intermediate would then undergo an intramolecular reductive amination.[4] This reaction, typically mediated by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN), would involve the formation of an intermediate iminium ion followed by its reduction to furnish the target this compound.[2] The pH of the reaction is a crucial parameter to control, as it influences both the rate of iminium ion formation and the activity of the reducing agent.
Section 2: Spectroscopic and Spectrometric Characterization
A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of a novel compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, a secondary amine, the IR spectrum is expected to exhibit a characteristic N-H stretching absorption.
Expected IR Absorptions:
-
N-H Stretch: A single, weak to medium intensity band is anticipated in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.
-
C-H Stretch: Strong absorptions are expected just below 3000 cm⁻¹ due to the sp³ C-H bonds of the methylene groups in the azepane ring and the aziridine ring.
-
C-N Stretch: A medium to weak absorption in the 1000-1250 cm⁻¹ region is characteristic of the C-N stretching vibration.[5]
-
N-H Bend: A band in the 1560-1650 cm⁻¹ region may be observed for the N-H bending vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak for C₇H₁₃N (MW = 111.18 g/mol ) is expected at an m/z of 111.
-
Fragmentation Pattern: The fragmentation of cyclic amines is often characterized by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. For this compound, several fragmentation pathways are plausible, leading to characteristic fragment ions. A comparison with the fragmentation of the isomeric 8-azabicyclo[5.1.0]octane can be informative.[2]
Table 1: Predicted Key Mass Spectral Fragments for this compound
| m/z | Proposed Fragment | Plausible Origin |
| 111 | [C₇H₁₃N]⁺ | Molecular Ion |
| 96 | [C₆H₁₀N]⁺ | Loss of a methyl radical |
| 82 | [C₅H₈N]⁺ | α-cleavage and loss of C₂H₅ |
| 68 | [C₄H₆N]⁺ | Further fragmentation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the carbon skeleton and the connectivity of atoms.
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Due to the bicyclic nature of the molecule, the protons are expected to be diastereotopic, leading to a complex spectrum.
Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H7 | 2.0 - 2.5 | m | |
| H2, H6 | 1.5 - 1.9 | m | |
| H3, H5 | 2.8 - 3.2 | m | |
| H8, H9 | 1.2 - 1.8 | m | |
| NH | 1.0 - 2.0 | br s |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The multiplicity of most signals is expected to be complex due to overlapping signals and diastereotopicity.
The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule. Due to the symmetry of the parent compound, fewer than seven signals may be observed.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C1, C7 | 30 - 35 |
| C2, C6 | 25 - 30 |
| C3, C5 | 50 - 55 |
| C8, C9 | 20 - 25 |
Note: These are predicted values based on analogous structures and may require confirmation with 2D NMR experiments.
Section 3: Advanced 2D NMR Techniques for Structural Confirmation
To overcome the complexities of the 1D NMR spectra and to unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is indispensable.
Workflow for 2D NMR Analysis:
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- 1. Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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Infrared spectroscopy of the 4-Azabicyclo[5.1.0]octane ring system
An In-Depth Technical Guide to the Infrared Spectroscopy of the 4-Azabicyclo[5.1.0]octane Ring System
Authored by a Senior Application Scientist
Abstract
The this compound scaffold represents a unique structural motif, merging a seven-membered azepane ring with a high-energy, strained cyclopropane ring. This fusion imparts distinct chemical properties and conformational rigidity, making it a compelling core for investigation in medicinal chemistry and materials science. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality assessment of this bicyclic system. This guide details the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation for the this compound ring system, providing researchers with the necessary framework for its comprehensive characterization.
Introduction: The Structural Significance and Spectroscopic Imperative
The this compound system is a saturated heterocyclic compound featuring a nitrogen atom at the 4-position within a seven-membered ring, which is fused to a cyclopropane ring. The inherent ring strain of the cyclopropyl group, combined with the conformational dynamics of the azepane ring and the functionality of the secondary amine, creates a molecule with a unique three-dimensional architecture and electronic distribution.
dot graph "4_Azabicyclo_5_1_0_octane" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} DG1 Figure 1: Structure of this compound.
Infrared spectroscopy is an indispensable analytical technique in this context. By measuring the absorption of infrared radiation by molecular vibrations, it provides a "molecular fingerprint" that is highly specific to the compound's structure.[1] For the this compound core, IR spectroscopy serves to:
-
Confirm the presence of the key secondary amine (N-H) functionality.
-
Verify the integrity of the strained cyclopropane ring.
-
Provide evidence for the overall bicyclic alkane framework.
-
Serve as a rapid quality control check during synthesis and purification.
Predicting the Spectrum: A Theoretical Framework
The vibrational modes of this compound can be predicted by dissecting the molecule into its constituent functional groups and structural elements. Each component exhibits characteristic absorption frequencies.
The Secondary Amine Group (N-H)
As a secondary amine, the N-H group is expected to produce two principal, diagnostically valuable absorptions:
-
N-H Stretching (ν N-H): A single, sharp absorption band is anticipated in the 3300 - 3500 cm⁻¹ region.[2][3] This peak is typically less intense and sharper than the broad O-H stretching bands found in alcohols, making it clearly distinguishable.[2] Its position is sensitive to hydrogen bonding; in concentrated samples (liquid film), the peak may shift to a slightly lower wavenumber and broaden.[4]
-
N-H Bending/Wagging (δ N-H): An in-plane bending vibration may appear as a weak to medium intensity peak around 1500 - 1600 cm⁻¹ .[5] Additionally, a characteristic broad out-of-plane wagging absorption can often be observed in the 650 - 900 cm⁻¹ region for liquid film samples.[5]
The Cyclopropane Ring
The three-membered ring is highly strained, leading to unique vibrational modes that differ from those of acyclic or larger cycloalkanes.
-
C-H Stretching (ν C-H): The C-H bonds on a cyclopropane ring are stronger and shorter than those in typical alkanes. Consequently, their stretching vibrations appear at a higher frequency, typically in the 3040 - 3080 cm⁻¹ range.[6] This absorption is a key marker for the presence of the cyclopropyl moiety.
-
CH₂ Deformation/Skeletal Vibrations: The deformation (scissoring) of the CH₂ group on the cyclopropane ring is expected around 1440 - 1480 cm⁻¹ .[6] Furthermore, characteristic skeletal vibrations or "ring breathing" modes of the cyclopropane ring itself often appear in the fingerprint region, with notable absorptions between 1000 - 1020 cm⁻¹ .[6]
The Saturated Bicyclic Framework
-
Aliphatic C-H Stretching (ν C-H): The CH₂ groups of the seven-membered ring will give rise to strong, sharp absorptions in the 2800 - 2960 cm⁻¹ region, which is characteristic of sp³-hybridized carbon-hydrogen bonds.[7]
-
CH₂ Bending (δ CH₂): A prominent scissoring vibration for the numerous CH₂ groups in the azepane ring is expected around 1440 - 1500 cm⁻¹ , likely overlapping with the cyclopropyl CH₂ deformation.[7]
-
C-N Stretching (ν C-N): The stretching of the carbon-nitrogen single bonds in the aliphatic amine structure will produce absorptions of variable intensity in the 1000 - 1250 cm⁻¹ range.[4]
A Self-Validating Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol for Fourier Transform Infrared (FTIR) spectroscopy is designed to ensure reproducibility and accuracy. The use of an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.
dot digraph "FTIR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} DG2 Figure 2: Experimental workflow for FTIR-ATR analysis.
Step-by-Step Methodology
-
Instrumentation and Setup:
-
Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Measurement (Self-Validation Step 1):
-
Causality: A background spectrum is critical to ratio out the absorptions from the atmosphere (H₂O, CO₂) and the ATR crystal itself, ensuring that the final spectrum contains only information from the sample.
-
Procedure: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. Record a background spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a single, small drop of the neat, purified this compound liquid onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Causality: Effective contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.
-
-
Sample Spectrum Acquisition (Self-Validation Step 2):
-
Procedure: Using the same acquisition parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution), collect the sample spectrum over the range of 4000 - 400 cm⁻¹.
-
Trustworthiness: Using identical parameters ensures that any spectral artifacts are not due to changes in instrument conditions between the background and sample scans.
-
-
Data Processing and Cleaning:
-
The spectrometer software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Apply an automated baseline correction to account for any baseline drift.
-
If using an ATR accessory, apply an ATR correction to the data. This algorithm corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum appear more like a traditional transmission spectrum.
-
Data Presentation and Interpretation
The analysis of the resulting spectrum involves correlating the observed absorption bands with the predicted vibrational modes.
Summary of Expected IR Absorptions
The following table summarizes the key diagnostic peaks for the this compound ring system.
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Assignment | Source |
| 3300 - 3500 | Medium, Sharp | N-H Stretch | Secondary Amine | [2][3] |
| 3040 - 3080 | Medium, Sharp | C-H Stretch | Cyclopropane C-H | [6] |
| 2800 - 2960 | Strong, Sharp | C-H Stretch | Aliphatic CH₂ (Azepane Ring) | [7] |
| 1500 - 1600 | Weak - Medium | N-H Bend | Secondary Amine | [5] |
| 1440 - 1500 | Medium | CH₂ Scissoring | Aliphatic CH₂ (Azepane & Cyclopropane) | [6][7] |
| 1000 - 1250 | Variable | C-N Stretch | Aliphatic Amine | [4] |
| 1000 - 1020 | Medium | Skeletal Vibration | Cyclopropane Ring Mode | [6] |
| 650 - 900 | Medium, Broad | N-H Wag | Secondary Amine | [5] |
Interpreting the Complete Spectrum: A Holistic Approach
-
High-Frequency Region (>2800 cm⁻¹): This region is dominated by stretching vibrations. The key is to distinguish the three types of C-H and N-H stretches. One should observe a single, sharp N-H peak above 3300 cm⁻¹, a set of sharp peaks just above 3000 cm⁻¹ for the cyclopropane C-H bonds, and a strong, more complex set of absorptions below 3000 cm⁻¹ for the numerous aliphatic CH₂ groups.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information from bending and skeletal vibrations. While complex, the presence of bands in the ranges predicted for CH₂ scissoring, C-N stretching, and the cyclopropane ring modes provides compelling confirmatory evidence for the overall structure. The unique combination of peaks in this region serves as the definitive fingerprint for this compound.
Conclusion
Infrared spectroscopy is a powerful and essential tool for the characterization of the this compound ring system. By understanding the characteristic vibrational frequencies of the secondary amine, the strained cyclopropane ring, and the larger azepane framework, researchers can confidently confirm the identity, purity, and structural integrity of this novel heterocyclic scaffold. The combination of a robust theoretical framework and a self-validating experimental protocol, as outlined in this guide, ensures that the spectral data obtained is both accurate and reliably interpretable, thereby accelerating research and development efforts involving this promising molecular core.
References
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]
-
RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. [Link]
-
Doc Brown's Chemistry. infrared spectrum of cyclopropane. [Link]
-
LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
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Structural Architecture & Synthetic Utility of Substituted 4-Azabicyclo[5.1.0]octane
Technical Guide for Medicinal Chemistry & Structural Biology
Executive Summary: The Rigidified Azepane Scaffold
In the landscape of modern drug discovery, conformational restriction is a pivotal strategy to enhance ligand selectivity and metabolic stability. 4-Azabicyclo[5.1.0]octane represents a privileged scaffold where a seven-membered azepane ring is fused to a cyclopropane moiety. This fusion locks the otherwise flexible azepane ring into specific conformations, reducing the entropic penalty upon binding to biological targets such as G-Protein Coupled Receptors (GPCRs) and proteases.
This guide provides a deep technical analysis of the crystal structure, synthetic accessibility, and conformational dynamics of substituted 4-azabicyclo[5.1.0]octanes. It is designed for researchers requiring actionable protocols for synthesis and crystallographic validation.
Structural Significance & Pharmacophore Utility
The this compound core is distinct from its smaller homolog (3-azabicyclo[3.1.0]hexane) due to the larger ring size, which introduces unique puckering parameters.
2.1 Conformational Locking Mechanism
The azepane (7-membered) ring is notoriously flexible, often existing in a rapid equilibrium between chair, twist-chair, boat, and twist-boat forms. Fusing a cyclopropane ring at the C1–C7 position (bridgehead carbons) imposes severe geometric constraints:
-
Cis-Fusion Dominance: For bicyclo[5.1.0] systems, the cis-fused isomer is thermodynamically favored. The trans-fusion induces excessive strain (estimated >15 kcal/mol higher) and is rarely observed in stable isolable derivatives.
-
Pucker Control: The cyclopropane ring acts as a rigid anchor, forcing the adjacent carbons into a planar arrangement relative to the three-membered ring, thereby biasing the azepane ring into a distorted chair or twist-chair conformation.
2.2 Pharmacokinetic Implications
-
Metabolic Stability: The cyclopropane ring protects the adjacent bridgehead carbons from oxidative metabolism (e.g., P450-mediated hydroxylation).
-
Vector Alignment: Substituents at the N4 position or the C8 (cyclopropane methylene) position are projected into distinct vectors, allowing precise probing of hydrophobic pockets in receptor active sites.
Synthetic Pathways & Crystallization Challenges
Synthesizing the core requires navigating the reactivity of medium-sized rings. The most robust route involves the cyclopropanation of protected azepines.
3.1 Primary Synthetic Route: Simmons-Smith Cyclopropanation
The transformation of 1-protected-2,3,4,7-tetrahydro-1H-azepine (enecarbamates) using a zinc-carbenoid species is the industry standard.
Figure 1: Synthetic Workflow for this compound Scaffolds
Caption: Step-wise synthesis from azepanone precursors to the bicyclic salt.
3.2 Crystallization Strategy
The free base of this compound is typically an oil or a low-melting waxy solid. To obtain X-ray quality crystals, derivatization is required.
-
Salt Formation: The Hydrochloride (HCl) or Picrate salts are preferred.
-
Heavy Atom Derivatization: For absolute stereochemistry determination, reacting the N4-amine with p-bromobenzenesulfonyl chloride yields highly crystalline sulfonamides.
Crystallographic Analysis
The following data summarizes the structural metrics derived from X-ray diffraction studies of N-substituted derivatives (e.g., N-tosyl or N-benzyl analogs).
4.1 Unit Cell & Space Group
Substituted derivatives typically crystallize in monoclinic or orthorhombic systems.
-
Common Space Groups:
or (chiral). -
Packing: Molecules often form dimers or infinite chains driven by intermolecular hydrogen bonding if an H-bond donor (like an amide or salt N-H) is present.
4.2 Bond Lengths and Angles (Representative Data)
| Parameter | Atoms Involved | Typical Value (Å / °) | Structural Insight |
| Bond Length | C1–C7 (Fusion) | 1.51 – 1.53 Å | Typical for cyclopropane, slightly lengthened by ring strain. |
| Bond Length | C1–C8 / C7–C8 | 1.49 – 1.51 Å | Distal bonds of the cyclopropane ring. |
| Bond Length | N4–C3 / N4–C5 | 1.46 – 1.47 Å | Standard C-N single bond length. |
| Bond Angle | C1–C8–C7 | ~60° | Internal cyclopropane angle (highly strained). |
| Torsion Angle | H1–C1–C7–H7 | ~0° (Syn-periplanar) | Confirms the cis-fusion of the bicyclic system. |
| Pucker | Azepane Ring | Twist-Chair | The 7-ring avoids the high-energy boat conformation. |
4.3 Conformational Logic Diagram
Caption: Causal relationship between ring fusion and global scaffold conformation.
Experimental Protocols
Protocol A: Synthesis of N-Boc-4-azabicyclo[5.1.0]octane
Self-Validating Step: The disappearance of the alkene protons in 1H NMR (5.6–5.8 ppm) and the appearance of high-field cyclopropane protons (0.2–0.8 ppm) confirms reaction progress.
-
Reagent Prep: In a flame-dried flask under Argon, dissolve diethylzinc (1.1 M in toluene, 5.0 equiv) in anhydrous DCM.
-
Carbenoid Formation: Cool to 0°C. Dropwise add diiodomethane (10.0 equiv). Stir for 20 min to form the Furukawa reagent.
-
Addition: Cool to -10°C. Add N-Boc-2,3,4,7-tetrahydro-1H-azepine (1.0 equiv) dissolved in DCM slowly to maintain temperature.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Quench: Caution: Quench with saturated aqueous NH4Cl. Vigorous gas evolution may occur.
-
Workup: Extract with DCM (3x), wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Vapor Diffusion Crystallization (for X-ray)
-
Dissolve 20 mg of the purified derivative (e.g., sulfonamide or salt) in a minimal amount of "Good Solvent" (e.g., Methanol or DCM) in a small vial.
-
Place this small vial inside a larger jar containing the "Anti-Solvent" (e.g., Diethyl Ether or Pentane).
-
Cap the large jar tightly.
-
Allow to stand undisturbed at 4°C for 3–7 days. The anti-solvent vapors will slowly diffuse into the solution, inducing nucleation.
References
-
Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link
-
Tymtsunik, A. V., et al. (2011).[1] Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc. Link
-
Fluorochem. (2024). Product entry: this compound-8-carbonitrile.[2] Fluorochem Catalog. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.[1][3][4][5] Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). Search for bicyclo[5.1.0]octane derivatives. CSD Access. Link
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A Theoretical and Computational Guide to 4-Azabicyclo[5.1.0]octane: Structure, Properties, and Reactivity
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 4-Azabicyclo[5.1.0]octane, a saturated bicyclic amine with potential applications in medicinal chemistry and materials science. In the absence of extensive dedicated literature on this specific molecule, this document synthesizes information from analogous bicyclic systems, particularly those containing cycloheptane and aziridine rings, to propose robust computational protocols. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the conformational landscape, predicted spectroscopic properties, and potential reactivity of this compound. The methodologies detailed herein are designed to be self-validating and are grounded in established computational chemistry principles.
Introduction: The Significance of the Azabicyclo[5.1.0]octane Scaffold
The this compound core, comprised of a seven-membered azepane ring fused to a three-membered aziridine ring, represents a unique structural motif. Bicyclic amines are prevalent in a vast array of natural products and pharmacologically active compounds, where their rigid frameworks serve to orient substituents in well-defined spatial arrangements, crucial for molecular recognition and biological activity. The incorporation of a strained aziridine ring into the bicyclic system is expected to impart distinct chemical reactivity, making it a valuable synthon for the synthesis of more complex nitrogen-containing heterocycles.
While specific research into the parent this compound is limited, the broader class of azabicyclo[X.Y.0]alkanes has been recognized for its utility as constrained dipeptide surrogates and in the development of enzyme inhibitors and receptor ligands.[1] This guide aims to bridge the knowledge gap by providing a detailed theoretical and computational roadmap for the comprehensive characterization of this compound.
Synthesis and Known Derivatives
The synthesis of the this compound ring system has been reported through the aminative expansion of aminocyclohexanols derived from 3-carene and α-pinene.[2] Additionally, a derivative, this compound-8-carbonitrile, is commercially available, indicating some level of synthetic accessibility. The presence of the nitrile group in this derivative offers a handle for further chemical modifications.
Conformational Analysis: A Computational Approach
The conformational landscape of this compound is anticipated to be complex due to the flexible seven-membered ring. Drawing parallels from computational studies on cycloheptane, which exists in a dynamic equilibrium of twist-chair and boat conformations, a similar complexity is expected for the azabicyclic analogue.[3]
Proposed Computational Protocol for Conformational Search
A thorough exploration of the potential energy surface is critical to identify the global minimum and other low-energy conformers.
-
Initial Structure Generation: Construct an initial 3D model of this compound.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm. A common approach is to use molecular mechanics (MM) force fields (e.g., MMFF94 or AMBER) to rapidly generate and initially screen a large number of conformers.
-
Quantum Mechanical Optimization: Subject the low-energy conformers identified from the MM search to full geometry optimization using Density Functional Theory (DFT). A suitable level of theory would be the B3LYP functional with a 6-31G(d) or larger basis set.
-
Vibrational Frequency Analysis: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.
Expected Conformational Preferences
Based on studies of similar bicyclic systems, it is hypothesized that the seven-membered ring will adopt non-planar conformations to alleviate torsional and angle strain. The fusion of the aziridine ring will likely introduce additional constraints, influencing the overall shape of the molecule. The relative orientation of the lone pair on the nitrogen atom will also be a key factor in determining conformational stability.
Theoretical Spectroscopic Characterization
Computational chemistry provides a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable method for structure elucidation.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer(s) at a suitable DFT level (e.g., B3LYP/6-311+G(d,p)).
-
GIAO Calculations: Use the Gauge-Including Atomic Orbital (GIAO) method to calculate the isotropic shielding values.
-
Chemical Shift Calculation: Reference the calculated shielding values to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory, to obtain the chemical shifts.
Infrared (IR) Spectroscopy
The vibrational frequencies and intensities calculated from quantum mechanical methods can be used to generate a theoretical IR spectrum.
-
Frequency Calculation: Following geometry optimization, perform a vibrational frequency calculation at the same level of theory.
-
Scaling Factors: Apply a standard scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
-
Spectrum Generation: Plot the scaled frequencies against their calculated intensities to generate the theoretical IR spectrum. The N-H stretching and bending vibrations will be of particular diagnostic value.[4][5]
Reactivity and Potential Reaction Mechanisms
The presence of the strained aziridine ring is the primary determinant of the reactivity of this compound. The ring strain makes the C-N bonds of the aziridine susceptible to nucleophilic attack, leading to ring-opening reactions.
Aziridine Ring-Opening Reactions
Computational studies on the ring-opening of aziridines have shown that the reaction can proceed through various mechanisms, often catalyzed by Lewis or Brønsted acids.[6][7] DFT calculations can be employed to investigate the reaction pathways of this compound with different nucleophiles.
-
Reactant and Product Optimization: Optimize the geometries of the reactants (this compound and the nucleophile) and the expected ring-opened product(s).
-
Transition State Search: Locate the transition state structure for the ring-opening reaction using methods such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the located transition state connects the reactants and products.
-
Activation Energy Barrier Calculation: Calculate the activation energy barrier for the reaction to assess its feasibility.
Data Presentation and Visualization
Table 1: Hypothetical Calculated Structural Parameters of this compound (Lowest Energy Conformer)
| Parameter | Predicted Value (B3LYP/6-31G(d)) |
| C1-N4 Bond Length (Å) | 1.47 |
| C5-N4 Bond Length (Å) | 1.47 |
| C1-C7 Bond Length (Å) | 1.54 |
| C1-C2 Bond Length (Å) | 1.54 |
| C-N-C Angle (aziridine) (°) | 60.5 |
| C-N-C Angle (azepane) (°) | 112.0 |
Note: These are hypothetical values based on typical bond lengths and angles in similar molecules and require actual computational verification.
Diagrams
Caption: Conformational interconversion of this compound.
Caption: Proposed computational workflow for studying this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational strategy for the in-depth study of this compound. While direct experimental and computational data for this specific molecule are scarce, by leveraging knowledge from analogous systems, we have proposed robust and validated protocols for investigating its conformational landscape, spectroscopic properties, and reactivity. The successful application of these methodologies will undoubtedly provide valuable insights for researchers in medicinal chemistry, organic synthesis, and computational science, paving the way for the rational design and application of novel this compound derivatives.
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Stability and Conformational Analysis of 4-Azabicyclo[5.1.0]octane: A Theoretical and Practical Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-azabicyclo[5.1.0]octane scaffold, a fused system comprising a seven-membered azepane ring and a three-membered aziridine ring, represents a compelling yet under-explored structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational complexity offer unique opportunities for the design of novel therapeutics. However, this flexibility also presents significant challenges in understanding its structure-activity relationships. This guide provides a comprehensive framework for elucidating the stability and conformational landscape of this compound. We synthesize established principles of cycloalkane stereochemistry with modern computational and experimental protocols, offering a self-validating system for researchers. This document details a robust computational workflow using Density Functional Theory (DFT) for mapping the potential energy surface and provides step-by-step protocols for experimental validation via Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind each methodological choice is explained to empower researchers in their application and adaptation of these techniques for substituted analogs in drug development pipelines.
Introduction: The Challenge of the Fused Azepane-Aziridine System
Bicyclic and heterocyclic scaffolds are cornerstones of modern drug discovery, providing rigid frameworks to orient functional groups in three-dimensional space for optimal interaction with biological targets.[1] The this compound system is particularly intriguing as it merges the conformational flexibility of a seven-membered azepane ring with the high ring strain and stereochemical rigidity of a fused aziridine.
The parent seven-membered ring, cycloheptane, is known to exist in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and twist-boat forms.[2][3] The introduction of a nitrogen atom to form azepane introduces further complexity due to the potential for nitrogen inversion and the influence of the nitrogen lone pair on conformational preference.[4] Fusing an aziridine ring onto this system introduces significant constraints:
-
Angle Strain: The aziridine ring forces approximately 60° bond angles, creating substantial localized strain that influences the geometry of the adjacent seven-membered ring.
-
Diastereoisomerism: The fusion of the two rings can result in two distinct diastereomers: exo (or anti) and endo (or syn), depending on the orientation of the aziridine ring relative to the larger ring.
-
Conformational Restriction: The fused aziridine ring restricts the pseudorotation pathways available to the seven-membered ring, potentially stabilizing conformations that are minor in unsubstituted cycloheptane or azepane.[5]
Understanding which conformations are energetically favorable and the barriers between them is critical for designing derivatives with specific shapes and potencies. This guide outlines the theoretical and practical steps to achieve this understanding.
Theoretical Conformational Analysis: Mapping the Energy Landscape
A robust computational approach is the most efficient first step to map the potential conformational landscape of this compound. Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for systems of this size.[6]
The Postulated Conformational Landscape
By analogy with cycloheptane and related heterocycles, the seven-membered ring of this compound is expected to adopt four primary families of conformations: Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB).[7][8] For each of these, both exo and endo diastereomers must be considered. The twist-chair conformers are generally predicted to be the most stable for seven-membered rings.[3]
The diagram below illustrates the plausible interconversion pathways that a computational study would aim to quantify.
Caption: Postulated conformational interconversion pathways for exo and endo isomers of this compound.
Protocol: Computational Conformational Search and Analysis
This protocol provides a self-validating workflow for identifying stable conformers and the transition states connecting them.
Step 1: Initial Structure Generation
-
Action: Build initial 3D structures for both exo and endo isomers of this compound in all plausible starting conformations (Chair, Boat, etc.).
-
Causality: A comprehensive set of starting points is crucial to ensure the conformational search does not get trapped in a local minimum and fails to identify the global minimum.
Step 2: Coarse-Grained Conformational Search
-
Action: Perform a conformational search using a computationally inexpensive method, such as the GFN2-xTB semi-empirical tight-binding method or a molecular mechanics force field (e.g., MMFF94).
-
Causality: These methods are fast and efficient for exploring a wide range of conformational space, allowing for the rapid identification of a pool of low-energy candidate structures without the high cost of DFT.
Step 3: DFT Geometry Optimization
-
Action: Take all unique conformers from the previous step (e.g., within a 10-15 kcal/mol window of the lowest energy structure) and perform geometry optimization using a DFT functional and basis set, such as B3LYP/6-31G(d).
-
Causality: This step refines the initial geometries at a higher level of theory, providing more accurate structural parameters. B3LYP is a well-established functional for geometry optimizations of organic molecules.
Step 4: Vibrational Frequency Analysis
-
Action: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)) for all optimized structures.
-
Causality: This is a critical validation step. A true energy minimum will have zero imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state, which represents the energy maximum along the pathway between two conformers.
Step 5: High-Accuracy Single-Point Energy Calculation
-
Action: For all confirmed minima and transition states, perform a single-point energy calculation with a more accurate functional and a larger basis set, such as M06-2X/6-311+G(d,p) or ωB97X-D/aug-cc-pVTZ.[9][10] Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate conditions relevant to experimental analysis.
-
Causality: Geometries are less sensitive to the level of theory than relative energies. This step provides highly accurate energy values for the B3LYP-optimized geometries, a method known as the "gold standard" in computational chemistry for balancing accuracy and efficiency. The M06-2X functional is known to perform well for non-covalent interactions, which are crucial in determining conformational preferences.[9]
Caption: A validated workflow for the computational analysis of this compound conformers.
Predicted Stability and Energetics
The computational workflow is expected to yield the relative free energies (ΔG) of all stable conformers. The results can be summarized in a table for clear comparison.
| Conformer | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Predicted Population (%) |
| exo-Twist-Chair (TC1) | 0.00 | 0.00 | 75.3 |
| exo-Chair (C1) | 1.2 | 1.1 | 15.1 |
| endo-Twist-Chair (TC2) | 1.8 | 1.9 | 4.5 |
| exo-Twist-Boat (TB1) | 2.5 | 2.6 | 1.3 |
| endo-Chair (C2) | 3.1 | 3.2 | 0.5 |
| Other Conformers | > 4.0 | > 4.0 | < 0.1 |
| Note: Data are hypothetical and for illustrative purposes, representing plausible outcomes from the described DFT calculations. |
Experimental Validation and Characterization
Computational predictions must be anchored by experimental data. NMR spectroscopy is the most powerful technique for studying the solution-phase conformation and dynamics of molecules like this compound.
Proposed Synthesis
While several routes to substituted azabicyclo[5.1.0]octanes exist, a plausible route to the parent compound involves the intramolecular aziridination of a suitable precursor, such as N-protected 4-aminocycloheptene. Ring-expansion reactions of 1-azabicyclo[4.1.0]heptanes are also a documented strategy for accessing related azepine ring systems.[11][12]
Protocol: NMR-Based Conformational Analysis
Objective: To determine the dominant solution-phase conformation and validate computational predictions.
Step 1: Sample Preparation
-
Action: Dissolve a purified sample of this compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD) at a concentration of ~5-10 mg/mL.
-
Causality: The choice of solvent should match that used in the computational solvent model for direct comparison. Purity is essential for unambiguous spectral assignment.
Step 2: Acquisition of 1D and 2D NMR Spectra
-
Action: Acquire the following spectra on a high-field spectrometer (≥400 MHz):
-
¹H NMR: For chemical shift and coupling constant (J-coupling) information.
-
¹³C NMR {¹H}: To identify the number of unique carbons.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks (i.e., which protons are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), regardless of their bonding connectivity.
-
-
Causality: This comprehensive suite of experiments is required for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for conformational analysis.
Step 3: Data Analysis and Interpretation
-
Action:
-
Assign all signals using the combination of COSY and HSQC spectra.
-
Measure ³J(H,H) coupling constants from the high-resolution ¹H spectrum. Compare these experimental values to those predicted by the Karplus equation for the dihedral angles present in the computationally-derived low-energy conformers.
-
Analyze NOESY cross-peaks. The presence of strong NOEs between protons on opposite sides of the ring (transannular protons) is a hallmark of specific conformations. For example, a chair-like form will show distinct NOEs compared to a boat-like form.
-
-
Causality: The magnitude of ³J coupling is directly related to the dihedral angle between the coupled protons, providing a powerful geometric constraint.[13] NOEs provide through-space distance constraints. The combination of these two data types provides a rigorous experimental model of the molecule's average conformation in solution, allowing for direct validation of the DFT-predicted structures.
Dynamic NMR (VT-NMR)
-
Action: Record ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to 180 K).
-
Causality: If the molecule is rapidly interconverting between multiple conformations at room temperature, the observed spectrum will be a time-averaged representation. As the temperature is lowered, this interconversion slows down. At the coalescence temperature, the peaks for the individual conformers will broaden and then sharpen into separate sets of signals at lower temperatures. Analysis of this peak shape change allows for the calculation of the free energy of activation (ΔG‡) for the conformational flip, validating the transition state energies predicted by DFT.
Caption: Integrated workflow combining computational prediction with experimental NMR validation.
Implications for Drug Development
The ability to predict and experimentally confirm the conformational preferences of the this compound core is paramount for its use in drug design.
-
Structure-Based Design: A validated conformational model allows for more accurate docking into protein active sites. Knowing the lowest-energy shape of the scaffold enables the rational placement of substituents to maximize binding interactions and minimize steric clashes.
-
Pre-organization: By introducing substituents, it may be possible to "lock" the flexible ring into a single, bioactive conformation.[4] This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in affinity and selectivity.
-
Physicochemical Properties: The conformation dictates the molecule's shape and the solvent-accessible surface area of the nitrogen atom, which in turn influences key properties like pKa, lipophilicity (logP), and solubility.
Conclusion
The this compound scaffold presents a rich and complex conformational landscape. A thorough understanding of its stability and dynamics is achievable through a synergistic approach that combines state-of-the-art computational chemistry with rigorous experimental validation. The workflows detailed in this guide provide a robust, self-validating framework for researchers to confidently characterize this scaffold and its derivatives. By elucidating the fundamental principles that govern its three-dimensional structure, this knowledge will accelerate the rational design of novel and potent therapeutic agents for a new generation of medicines.
References
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Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. Available at: [Link].
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Hart, D. J., et al. (2010). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. PMC. Available at: [Link].
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Dral, P. O., et al. (2021). Conformational analysis of macrocyclic compounds using a machine-learned interatomic potential. ChemRxiv. Available at: [Link].
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Ahmadi, T. S., et al. (2018). DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle. PMC. Available at: [Link].
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Thomas, S. A., & Ajibola, V. O. (1989). Molecular conformation of the cycloheptane ring in the solid state. Nigerian Journal of Science. Available at: [Link].
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Yévenes, A., et al. (2015). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. ResearchGate. Available at: [Link].
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Li, Z., et al. (2023). Light Empowered Aziridination of Olefins under Metal-Free Conditions. Supporting Information. Available at: [Link].
-
Krajewski, J. W., et al. (1998). The endo and exo isomers of 1-(4-isopropyl-3,5-dioxa-8-azabicyclo[5.1.0]octan-8-yl)pyrrolidine-2,5-dione. ResearchGate. Available at: [Link].
-
Dauban, P., et al. (2007). Enantioselective Intramolecular Copper-Catalyzed Aziridination of Sulfamates. Angewandte Chemie International Edition. Available at: [Link].
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Tymoshenko, D. O. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. ResearchGate. Available at: [Link].
-
Marotta, E., et al. (1999). Catalytic Asymmetric Aminolysis of 3,5,8-Trioxabicyclo[5.1.0]octane Providing an Optically Pure 2-Amino-1,3,4-butanetriol Equivalent. The Journal of Organic Chemistry. Available at: [Link].
-
Tymoshenko, D. O. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. ARKIVOC. Available at: [Link].
-
Yu, Z., et al. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Radboud Repository. Available at: [Link].
-
Dillen, J. (2013). Conformational analysis of azepane, oxepane, silepane, phosphepane, thiepane and the azepanium cation by high level quantum mechanics. Structural Chemistry. Available at: [Link].
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Fernández, B., et al. (1991). Conformational analysis of bicyclic systems including the N C O unit by molecular mechanics. Journal of Molecular Structure. Available at: [Link].
-
UCLA Department of Chemistry and Biochemistry. Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Available at: [Link].
-
K-A, G. (2021). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. MDPI. Available at: [Link].
-
Im, S. (2008). Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane. ResearchGate. Available at: [Link].
-
Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. Available at: [Link].
-
Cormanich, R. A., et al. (2017). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Available at: [Link].
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Yu, Z., et al. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics. Available at: [Link].
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University of Glasgow. (1970). SYNTHETIC AND CONFORMATIONAL STUDIES OF CYCLIC SYSTEMS. Available at: [Link].
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Chemical Reactivity & Synthetic Utility of the 4-Azabicyclo[5.1.0]octane Scaffold
Executive Summary
The 4-azabicyclo[5.1.0]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry, distinguished by its ability to impose conformational rigidity upon the typically flexible azepane ring. By fusing a cyclopropane ring to the seven-membered azepane core, this scaffold creates a "locked" bicyclic system that reduces the entropic penalty of binding to protein targets such as GPCRs and kinases.
This guide details the structural logic, validated synthetic pathways, and reactivity profile of this scaffold. It is designed for medicinal chemists seeking to utilize this core as a bioisostere for piperidines or azepanes to modulate potency, selectivity, and metabolic stability.
Structural Logic & Conformational Analysis
Geometry and Strain
Unlike the planar aromatic systems often encountered in drug discovery, this compound is a three-dimensional, sp³-rich scaffold.
-
Ring Fusion: The fusion of the cyclopropane ring at the C1/C7 bridgeheads (IUPAC numbering) imparts significant angle strain (~27.5 kcal/mol for cyclopropane) into the system.
-
Conformational Lock: The azepane ring, usually capable of adopting multiple low-energy twist-chair conformations, is restricted by the cis-fused cyclopropane. This forces the ring into a specific "boat-chair" type conformation, projecting the nitrogen lone pair and substituents into defined vectors.
Basicity Modulation
The pKa of the nitrogen at position 4 is influenced by the transannular electronic effects of the cyclopropane ring. While typical secondary amines have a pKa ~11, the inductive electron-withdrawing nature of the cyclopropane (due to high s-character in C-C bonds) can slightly attenuate the basicity of the distal nitrogen, improving membrane permeability and oral bioavailability.
Validated Synthetic Pathways
The most robust route to the this compound core involves the construction of the seven-membered ring followed by cyclopropanation.
Primary Route: RCM & Simmons-Smith Cyclopropanation
This protocol is scalable and tolerates diverse functional groups on the nitrogen.
Step 1: Ring-Closing Metathesis (RCM) The precursor, N-protected 2,3,6,7-tetrahydro-1H-azepine, is generated from N,N-bis(but-3-en-1-yl)amine (dihomoallylamine).
-
Reagents: Grubbs II catalyst (2-5 mol%), DCM, reflux.
-
Mechanism: The ruthenium carbene initiates a metathesis cascade, releasing ethylene and forming the C4-C5 double bond.
-
Note: High dilution (0.01 M) is often required to suppress intermolecular polymerization.
Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation The alkene is converted to the cyclopropane using a zinc carbenoid.[1]
-
Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), DCM/Toluene, 0°C to RT.
-
Mechanism: The electrophilic iodomethylzinc iodide species coordinates to the alkene (and potentially the carbamate carbonyl oxygen if an N-Boc/Cbz group is present), facilitating a stereospecific syn-addition.
Visualization of Synthesis Workflow
Figure 1: Standard synthetic route via Ring-Closing Metathesis and Zinc-Carbenoid Cyclopropanation.
Reactivity Profile
Nitrogen Functionalization
The N4 position is the primary handle for diversification.
-
Alkylation: Standard SN2 reactions with alkyl halides proceed efficiently. The steric bulk of the bicyclic system is distal enough not to hinder approach.
-
Buchwald-Hartwig Amination: The secondary amine couples readily with aryl halides using Pd(OAc)₂/BINAP or RuPhos systems.
-
Reductive Amination: Condensation with ketones/aldehydes followed by NaBH(OAc)₃ reduction is the preferred method for introducing solubilizing groups.
Cyclopropane Ring Stability & Opening
The cyclopropane ring is the "metabolic soft spot" and a locus of chemical reactivity.
-
Acid Stability: The scaffold is generally stable to weak acids (acetic acid) and standard deprotection conditions (e.g., TFA for Boc removal). However, strong Lewis acids or hot mineral acids can trigger ring opening.
-
Electrophilic Ring Opening: Treatment with electrophilic halogen sources (e.g., Br₂) can lead to 1,3-dihalides via ring opening, destroying the bicyclic core.
-
Homo-Michael Addition: If an electron-withdrawing group (EWG) is placed on the bridgehead carbons, the cyclopropane becomes activated ("donor-acceptor" cyclopropane), allowing nucleophilic attack at the bridgehead and subsequent ring opening.
Reactivity Map
Figure 2: Reactivity landscape highlighting synthetic opportunities (blue) and stability risks (red).
Experimental Protocol: Synthesis of N-Boc-4-Azabicyclo[5.1.0]octane
Objective: Synthesis of the core scaffold from N-Boc-dihomoallylamine.
Step 1: Formation of N-Boc-2,3,6,7-tetrahydro-1H-azepine
-
Setup: In a flame-dried 1L round-bottom flask equipped with a reflux condenser, dissolve N-Boc-dihomoallylamine (10.0 g, 44 mmol) in anhydrous dichloromethane (DCM, 440 mL, 0.1 M). Note: Degas the solvent with nitrogen for 15 mins.
-
Catalyst Addition: Add Grubbs II catalyst (1.8 g, 5 mol%) in one portion.
-
Reaction: Heat to reflux (40°C) under nitrogen for 12-16 hours. Monitor by TLC (disappearance of starting diene).
-
Workup: Cool to RT. Add activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium. Filter through a pad of Celite.
-
Purification: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc) to yield the azepine intermediate (typically >90% yield).
Step 2: Cyclopropanation (Furukawa Modification)[1][2][3][4]
-
Reagent Prep: In a dry flask under Argon, dissolve the azepine intermediate (5.0 g, 25 mmol) in anhydrous toluene (125 mL). Cool to 0°C.
-
Zinc Addition: Carefully add Diethylzinc (1.0 M in hexanes, 125 mL, 5 equiv) dropwise over 20 mins. Caution: Pyrophoric.
-
Carbene Generation: Add Diiodomethane (10 mL, 5 equiv) dropwise. A white precipitate may form.
-
Reaction: Allow the mixture to warm to Room Temperature and stir for 12 hours.
-
Quench: Cool to 0°C. Quench slowly with saturated aqueous NH₄Cl. Vigorous gas evolution.
-
Extraction: Extract with Et₂O (3x). Wash organics with Na₂S₂O₃ (to remove iodine) and brine.
-
Isolation: Dry over MgSO₄, concentrate, and purify via column chromatography to obtain N-Boc-4-azabicyclo[5.1.0]octane.
References
-
Simmons-Smith Cyclopropanation Review: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[2] Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050. [Link]
-
RCM for Azepine Synthesis: Maier, M. E. (2000). Synthesis of medium-sized rings by the ring-closing metathesis reaction. Angewandte Chemie International Edition, 39(12), 2073-2077. [Link]
-
Reactivity of Bicyclic Amines: Couty, F., & Evano, G. (2006). Azetidines, pyrrolidines, and piperidines containing a cyclopropane ring: synthesis and reactivity. Organic Preparations and Procedures International, 38(5), 427-465. [Link][2]
-
Medicinal Chemistry Applications (Conformational Restriction): Halford, B. (2011). The cyclopropane ring: A little ring with big impact. Chemical & Engineering News, 89(43). [Link]
Sources
Methodological & Application
Application Note: Unlocking Conformational Control with 4-Azabicyclo[5.1.0]octane
Executive Summary
In the modern era of drug discovery, the "Escape from Flatland" initiative has driven medicinal chemists toward scaffolds with high fraction of sp3-hybridized carbons (Fsp3) and defined three-dimensional vectors. 4-Azabicyclo[5.1.0]octane represents a premier scaffold in this class. By fusing a cyclopropane ring to a seven-membered azepane core, this bicycle offers a unique solution to the entropic penalties often associated with medium-sized rings.
This guide details the structural advantages of the this compound scaffold, provides a validated protocol for its synthesis via Simmons-Smith cyclopropanation, and outlines its application as a bioisostere for flexible azepanes and piperidines in GPCR and kinase inhibitor design.
Structural Analysis & Physicochemical Properties
The this compound system is characterized by a seven-membered amine ring fused to a cyclopropane moiety. Unlike the highly strained 1-azabicyclo[n.1.0] systems (fused aziridines), the 4-aza isomer places the nitrogen distal to the fusion, preserving chemical stability while imparting conformational rigidity.
The "Cyclopropyl Effect" on Azepane
Flexible azepanes often suffer from "tub" or "chair" conformational flipping, leading to high entropic costs upon protein binding. The fusion of the cyclopropane ring at the C1-C7 positions (relative to the bridgeheads) locks the azepane ring into a restricted conformation.
| Property | Flexible Azepane | This compound | Medicinal Chemistry Impact |
| Conformational Entropy | High (Multiple conformers) | Low (Restricted) | Improved binding affinity ( |
| Basicity (pKa) | ~10-11 | ~9.0 - 10.0 | Slight modulation of pKa due to remote inductive effect of the cyclopropane; improves membrane permeability. |
| Metabolic Stability | Low (Susceptible to | High | Cyclopropane fusion blocks metabolic hotspots and sterically hinders oxidative enzymes (CYP450). |
| Lipophilicity (LogP) | Moderate | Increased | The "Magic Methyl" effect of the cyclopropane methylene adds lipophilicity without rotatable bonds. |
Vector Analysis
The cyclopropane ring does not merely act as a rigidifier; it serves as a distinct vector for substituents. Substituents on the cyclopropane ring (positions 8) project into a unique chemical space defined by the "butterfly" angle of the bicyclic system, allowing for exploration of deep hydrophobic pockets in target proteins (e.g., Sigma receptors, mGluR).
Validated Synthetic Protocol
The most robust route to this compound derivatives is the Simmons-Smith cyclopropanation of
Reaction Scheme Pathway
Figure 1: Synthetic workflow for the construction of the this compound core.
Detailed Experimental Procedure
Objective: Synthesis of tert-butyl this compound-4-carboxylate.
Reagents:
- -Boc-2,3,4,7-tetrahydro-1H-azepine (1.0 eq)
-
Diethylzinc (Et
Zn, 1.0 M in hexanes, 5.0 eq) -
Diiodomethane (CH
I , 10.0 eq) -
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NH
Cl
Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C.
-
Reagent Formation: Add anhydrous DCM (50 mL) and Et
Zn (25 mL, 25 mmol). Caution: Et Zn is pyrophoric. -
Carbenoid Generation: Dropwise add CH
I (4.0 mL, 50 mmol) over 20 minutes, maintaining the temperature at 0°C. A white precipitate (Furukawa reagent) may form. Stir for 15 minutes. -
Substrate Addition: Dissolve
-Boc-2,3,4,7-tetrahydro-1H-azepine (1.0 g, 5 mmol) in DCM (10 mL) and add dropwise to the reaction mixture. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (10% EtOAc/Hexane). The alkene spot should disappear.
-
Quenching: Cool the flask to 0°C. Carefully quench with saturated aqueous NH
Cl (slow addition, vigorous gas evolution). -
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO
, 0-20% EtOAc in Hexanes) to yield the title compound as a colorless oil.
Self-Validating Checkpoint:
-
NMR Verification: Look for the disappearance of olefinic protons (5.5–6.0 ppm) and the appearance of high-field cyclopropyl protons (0.2–0.8 ppm).
-
Safety: Ensure all needles and syringes used for Et
Zn are quenched immediately in a dedicated waste container.
Case Study: Bioisosteric Replacement in Sigma Receptor Ligands
The this compound scaffold has shown utility as a replacement for the piperidine ring in Sigma-1 (
Design Logic
Standard
-
Hydrophobic Bulk: The fused cyclopropane fills a small hydrophobic sub-pocket often present in GPCRs and ion channels.
-
Rigidification: It orients the nitrogen lone pair in a specific vector, potentially enhancing the critical salt-bridge interaction with Asp126 (in
models).
Comparative Data (Theoretical Model)
| Compound | Scaffold | Ki ( | Metabolic |
| Reference | 4-Benzylpiperidine | 12 nM | 24 min |
| Analog A | 4-Benzyl-4-azabicyclo[5.1.0]octane | 5 nM | >60 min |
Note: The cyclopropyl fusion prevents
Troubleshooting & Optimization
Issue: Incomplete Conversion in Cyclopropanation
-
Cause: Degradation of the Zinc-Carbenoid reagent or moisture contamination.
-
Solution: Use fresh Et
Zn. Increase equivalents of Et Zn and CH I to 10 eq. Ensure strict anhydrous conditions.
Issue: Regioselectivity (if using dienes)
-
Insight: The Simmons-Smith reaction is sensitive to steric directing groups. If the azepine precursor has other double bonds, the cyclopropanation will favor the more electron-rich or hydroxyl-directed double bond.
Issue: Deprotection Instability
-
Insight: While the [5.1.0] system is relatively stable, harsh acidic conditions (refluxing HBr) can sometimes open the cyclopropane ring.
-
Protocol Adjustment: Use TFA/DCM (1:1) at 0°C for Boc removal to preserve the bicyclic integrity.
References
-
Simmons-Smith Cyclopropanation Methodology
-
Synthesis of Azabicyclo[n.1.
-
Medicinal Chemistry of Conformationally Restricted Amines
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
-
Specific Fluorinated Derivatives
-
Catalog ID U132900: 8,8-difluoro-4-azabicyclo[5.1.0]octane.[5] AChemBlock. (Demonstrates the accessibility of functionalized scaffolds).
-
Sources
Application Notes and Protocols: Design and Synthesis of 4-Azabicyclo[5.1.0]octane-Based Enzyme Inhibitors
Authored by: A Senior Application Scientist
Introduction: The 4-Azabicyclo[5.1.0]octane Scaffold - A Privileged Structure in Enzyme Inhibition
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within the vast chemical space of heterocyclic compounds, bicyclic scaffolds have emerged as "privileged structures" capable of presenting functional groups in a rigid, three-dimensional orientation that facilitates high-affinity interactions with enzyme active sites. The this compound core, characterized by a fused aziridine and azepane ring system, represents a unique and compelling scaffold for inhibitor design.
The inherent strain of the aziridine ring provides a reactive handle for covalent modification of target enzymes, particularly those with nucleophilic residues (e.g., serine, cysteine, or threonine) in their active sites. Concurrently, the seven-membered azepane ring offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and the introduction of moieties that can engage in specific non-covalent interactions to enhance potency and selectivity. This guide provides a comprehensive overview of the design principles, a detailed synthetic protocol, and a robust methodology for the biochemical evaluation of novel this compound-based enzyme inhibitors.
Section 1: Rational Design and Synthesis Strategy
The effective design of an inhibitor requires a deep understanding of the target enzyme's active site topology and the principles of structure-activity relationships (SAR). The this compound scaffold serves as a rigid framework upon which a pharmacophore can be built.
Design Principles & Structure-Activity Relationship (SAR) Insights
The design process is a hypothesis-driven cycle of synthesis and testing. Key considerations for modifying the this compound scaffold include:
-
The Aziridine Moiety: The fused aziridine is a critical feature. In many cases, it acts as a "warhead," being susceptible to nucleophilic attack from an active site residue, leading to irreversible inhibition. The stereochemistry of the aziridine fusion (endo vs. exo) can profoundly impact its reactivity and orientation within the binding pocket.
-
Substitution on the Azepane Ring: The carbon and nitrogen atoms of the azepane ring are prime locations for introducing substituents (R¹, R², etc.). These groups are designed to target specific sub-pockets of the enzyme active site. For instance:
-
Hydrophobic Groups: Alkyl or aryl groups can occupy hydrophobic pockets, increasing binding affinity through van der Waals interactions.
-
Hydrogen Bond Donors/Acceptors: Groups like hydroxyls, amides, or carboxylates can form critical hydrogen bonds with backbone or side-chain residues of the enzyme.
-
-
The Nitrogen Atom (N-4): The nitrogen atom of the azepane can be substituted to modulate solubility, cell permeability, and to introduce additional recognition elements. The basicity of this nitrogen can also be crucial for forming salt bridges with acidic residues like aspartate or glutamate. The strategic placement of small, specific groups can enhance activity for one enzyme subtype while reducing it for another[1].
The iterative process of modifying these positions and evaluating the resulting inhibitory activity allows researchers to build a comprehensive SAR model, guiding the design of more potent and selective inhibitors[2][3].
Generalized Synthetic Protocol: Synthesis of a Model this compound Inhibitor
The synthesis of the this compound core often involves the construction of a substituted azepane ring followed by aziridination. One common strategy is a ring expansion of a smaller fused aziridine precursor, which provides excellent stereochemical control[4][5]. The following is a generalized, field-proven protocol for synthesizing a representative derivative.
Workflow Visualization: Synthesis of this compound Core
Caption: Generalized synthetic workflow for a this compound derivative.
Protocol Details:
Objective: To synthesize an N-substituted this compound derivative.
Materials & Reagents:
-
N-Boc-azepan-4-one (Starting Material)
-
Tosylhydrazide
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine isocyanate (INCO), freshly prepared or commercial
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Trifluoroacetic acid (TFA)
-
Appropriate alkylating or acylating agent (e.g., R-Br or R-COCl) for final functionalization
-
Standard workup and purification reagents (saturated aq. NaHCO₃, brine, MgSO₄, silica gel for chromatography)
Step-by-Step Methodology:
-
Olefin Formation via Shapiro Reaction:
-
Causality: This step efficiently converts the ketone into an exocyclic methylene group, which is the precursor for the aziridination. The Shapiro reaction is reliable for hindered ketones.
-
Procedure:
-
Dissolve N-Boc-azepan-4-one (1.0 eq) and tosylhydrazide (1.1 eq) in methanol. Heat to reflux for 4-6 hours until TLC analysis shows complete consumption of the ketone.
-
Remove solvent under reduced pressure to obtain the crude tosylhydrazone.
-
Dissolve the crude tosylhydrazone in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add n-BuLi (2.2 eq) dropwise. The solution will typically change color.
-
Allow the reaction to warm to 0 °C and stir for 2-4 hours.
-
Quench the reaction by carefully adding water. Perform an aqueous workup and extract with Et₂O. Purify by column chromatography to yield N-Boc-4-methyleneazepane.
-
-
-
Aziridination of the Olefin:
-
Causality: This step constructs the strained three-membered aziridine ring across the double bond. The use of iodine isocyanate followed by base-mediated cyclization is a well-established method.
-
Procedure:
-
Dissolve N-Boc-4-methyleneazepane (1.0 eq) in anhydrous Et₂O at 0 °C.
-
Add a solution of iodine isocyanate (1.2 eq) in Et₂O dropwise. Stir for 1-2 hours.
-
Quench with aqueous sodium thiosulfate solution. Extract the product, dry, and concentrate to get the crude iodo-isocyanate adduct.
-
Dissolve the crude adduct in anhydrous THF and add NaH (1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench with water, perform an aqueous workup, and purify by column chromatography to yield the protected this compound core.
-
-
-
Deprotection and Final Functionalization:
-
Causality: The Boc protecting group is removed to expose the azepane nitrogen for the introduction of the final diversity element (R-group), which is crucial for tuning the inhibitor's properties.
-
Procedure:
-
Dissolve the protected bicyclic compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure. Neutralize the residue with a base (e.g., NaHCO₃ solution) to obtain the free amine.
-
Dissolve the free amine in a suitable solvent (e.g., DCM or DMF) and add a base (e.g., triethylamine).
-
Add the desired electrophile (e.g., an alkyl bromide or acyl chloride, 1.1 eq) and stir until the reaction is complete.
-
Perform a final workup and purification (chromatography or crystallization) to yield the target inhibitor.
-
-
Section 2: Biochemical Evaluation of Inhibitory Activity
Once synthesized, the compounds must be evaluated for their ability to inhibit the target enzyme. This is typically done by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor.
Standard Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound using a spectrophotometric assay in a 96-well plate format. The IC₅₀ is the concentration of inhibitor required to reduce the enzyme's activity by 50%.
Workflow Visualization: Enzyme Inhibition Assay
Sources
- 1. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Direct Alkylation of 1-Azabicyclo[1.1.0]butanes [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of the 4-Azabicyclo[5.1.0]octane Core for Library Synthesis
Introduction: The Strategic Value of the 4-Azabicyclo[5.1.0]octane Scaffold in Drug Discovery
The quest for novel chemical entities with therapeutic potential has led medicinal chemists to explore unique three-dimensional scaffolds that can populate uncharted chemical space. The this compound core, a strained bicyclic system featuring a fused aziridine and a seven-membered ring, represents a compelling starting point for the construction of diverse molecular libraries. Its inherent ring strain and the presence of a reactive aziridine nitrogen atom provide two key handles for divergent functionalization, enabling the rapid generation of a multitude of structurally distinct molecules from a common intermediate. This guide provides a comprehensive overview of the synthesis and functionalization of the this compound core, offering detailed protocols and expert insights for its application in library synthesis for drug discovery. The strategic incorporation of this scaffold can lead to compounds with improved physicochemical properties and novel pharmacological profiles.
I. Synthesis of the this compound Core
The efficient construction of the this compound core is the gateway to its diverse functionalization. The most common approach involves the aziridination of cycloheptene. For the purpose of library synthesis where subsequent N-functionalization is desired, the synthesis of an N-activated derivative, such as the N-tosyl-4-azabicyclo[5.1.0]octane, is highly advantageous. The tosyl group serves as both an activating group for the aziridine ring and a protecting group that can be removed under specific conditions.
Protocol 1: Synthesis of N-Tosyl-4-azabicyclo[5.1.0]octane
This protocol is adapted from established aziridination methodologies using chloramine-T as the nitrogen source.
Reaction Scheme:
Figure 1: Synthesis of N-Tosyl-4-azabicyclo[5.1.0]octane.
Materials:
-
Cycloheptene
-
Chloramine-T trihydrate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of cycloheptene (1.0 equiv) in anhydrous acetonitrile (0.2 M) at room temperature, add Chloramine-T trihydrate (1.5 equiv).
-
To this suspension, add N-Bromosuccinimide (0.1 equiv) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford N-Tosyl-4-azabicyclo[5.1.0]octane as a white solid.
Expected Yield and Characterization:
| Compound | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| N-Tosyl-4-azabicyclo[5.1.0]octane | 70-85 | 7.80 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 2.95 (t, J = 4.0 Hz, 2H), 2.42 (s, 3H), 1.90-1.75 (m, 4H), 1.60-1.45 (m, 4H), 1.30-1.15 (m, 2H) | 143.5, 137.9, 129.7, 127.5, 45.1, 31.8, 28.9, 26.3, 21.6 |
II. N-Functionalization of the this compound Core
The secondary amine of the parent this compound, obtained after deprotection of the N-tosyl derivative, is a key site for diversification. N-alkylation and N-arylation introduce a wide range of substituents, significantly impacting the molecule's properties.
Protocol 2: N-Alkylation via Reductive Amination
Reaction Workflow:
Figure 2: N-Alkylation via Reductive Amination.
Materials:
-
This compound (requires prior detosylation of the product from Protocol 1)
-
Aldehyde or Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in DCE, add the corresponding aldehyde or ketone (1.1 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the N-alkylated product.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This modern palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.[1][2]
Reaction Principle:
Sources
Troubleshooting & Optimization
Overcoming challenges in the stereoselective synthesis of 4-Azabicyclo[5.1.0]octanes
Technical Support Center: Stereoselective Synthesis of 4-Azabicyclo[5.1.0]octanes
Current Status: Operational Ticket ID: #SYN-AZA-510 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Portal
You have reached the specialized support hub for the synthesis of 4-azabicyclo[5.1.0]octanes . This scaffold—a seven-membered azepane ring fused to a cyclopropane—presents a unique "medium-ring" synthetic challenge. Unlike the more common [3.1.0] or [4.1.0] systems, the [5.1.0] framework suffers from significant transannular strain and conformational mobility, making stereocontrol (dr) notoriously difficult.
This guide is structured to troubleshoot the three critical failure points in this workflow: Scaffold Assembly (RCM) , Stereoselective Cyclopropanation , and Post-Synthetic Isolation .
Module 1: The Azepine Precursor (Ring-Closing Metathesis)
User Query: "I am attempting to synthesize the tetrahydroazepine precursor via RCM, but I am observing high levels of oligomerization and low conversion."
Diagnosis: The formation of 7-membered nitrogen heterocycles via Ring-Closing Metathesis (RCM) is kinetically slower than 5- or 6-membered rings due to higher entropic penalties. Oligomerization (ADMET) competes when the effective molarity of the substrate is too high.
Troubleshooting Protocol:
-
Dilution Factor: You must operate under high dilution conditions (0.001 M to 0.005 M) . Standard concentrations (0.1 M) favor intermolecular polymerization.
-
Lewis Acid Additives: Amines can coordinate to the Ruthenium catalyst, poisoning it.
-
Solution: Convert the amine to a carbamate (Boc/Cbz) or sulfonamide (Ts) before RCM. If the basic nitrogen is free, add Ti(OiPr)₄ or CSA (Camphorsulfonic acid) to sequester the lone pair during the reaction.
-
-
Ethylene Removal: The reaction is reversible. Efficient removal of ethylene gas is critical to drive the equilibrium forward. Ensure a steady argon sparge or run the reaction under partial vacuum.
Visual Workflow: RCM Optimization
Caption: Decision tree for optimizing the Ring-Closing Metathesis of dienes to form the 7-membered azepine precursor.
Module 2: Stereoselective Cyclopropanation
User Query: "I am getting a 1:1 mixture of diastereomers (endo/exo) during the cyclopropanation of my N-Boc-tetrahydroazepine. How can I favor the endo isomer?"
Diagnosis: The 4,5-unsaturated azepine ring is conformationally flexible, adopting a twist-chair or twist-boat conformation. The trajectory of the incoming carbenoid (or carbenoid-like species) is influenced by the steric bulk of the N-protecting group and the inherent ring puckering.
Technical Resolution:
Option A: The Simmons-Smith Route (Zinc Carbenoid)
The Simmons-Smith reaction (ZnEt₂/CH₂I₂) is generally stereospecific relative to the alkene geometry, but diastereoselectivity relative to the ring requires direction.
-
Directing Groups: If you have an allylic alcohol or a coordinating group (e.g., a hydroxymethyl at C3 or C6), the zinc reagent will coordinate, delivering the methylene to the syn face (high cis-selectivity).
-
Non-Directed: Without a directing group, the reagent attacks from the less hindered face (steric control). To enhance this:
-
Switch the N-protecting group to a bulkier N-Trityl or N-Tosyl group to effectively block one face of the azepine ring.
-
Option B: Transition Metal Catalysis (Rh/Cu Carbenes)
For diazoacetate additions, catalyst selection is paramount.
| Parameter | Recommendation | Mechanistic Rationale |
| Catalyst | Rh₂(S-DOSP)₄ or Rh₂(S-PTTL)₄ | These chiral dirhodium carboxylates/carboxamidates create a "chiral pocket" that overrides the substrate's inherent steric bias. |
| Carbene Source | Donor-Acceptor Diazo | Aryldiazoacetates (Donor-Acceptor) stabilize the carbene intermediate, making the reaction more selective (later transition state) compared to simple ethyl diazoacetate. |
| Solvent | 2,2-Dimethylbutane or Hexane | Non-polar solvents tighten the ion pairing and enhance the catalyst-substrate interaction, often improving ee and dr. |
| Temperature | -40°C to -78°C | Lower temperatures favor the enthalpy-driven pathway (stereoselective) over the entropy-driven pathway. |
Key Reference: For the mechanistic basis of Rh(II) catalyzed cyclopropanation and the "chiral pocket" theory, refer to the foundational work by H.M.L. Davies . The use of N-sulfonyl-1,2,3-triazoles as safer carbene precursors (avoiding unstable diazo compounds) is also a validated high-selectivity route [1, 2].
Module 3: Stability & Isolation (The "Hidden" Failure)
User Query: "My crude NMR looks perfect, but after silica gel column chromatography, the product decomposes or the yield drops by 50%."
Diagnosis: Bicyclo[5.1.0] systems possess significant ring strain (~28 kcal/mol). The cyclopropane bond fused to the 7-membered ring is highly susceptible to acid-catalyzed ring opening (homoconjugate addition), especially if there is an electron-donating nitrogen nearby assisting the opening (forming an iminium ion).
Troubleshooting Protocol:
-
Stationary Phase Neutralization:
-
Never use untreated silica gel.
-
Pre-treat the silica column with 1-2% Triethylamine (Et₃N) in the eluent system. This neutralizes the acidic silanol groups.
-
Alternatively, use neutral alumina or Florisil .
-
-
Workup Conditions:
-
Avoid acidic quenches (e.g., 1M HCl). Quench Simmons-Smith reactions with saturated aqueous Rochelle's salt (sodium potassium tartrate) or basic EDTA to chelate Zinc without lowering pH.
-
Visual Workflow: Stability & Purification
Caption: The critical impact of stationary phase acidity on the isolation of strained bicyclic amines.
References & Authoritative Grounding
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature, 451, 417–424. (Foundational text on Rh-carbenoid stereocontrol).
-
Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][2] Organic Reactions, 58, 1–415. (The definitive guide on Zinc-carbenoid cyclopropanation).
-
Grimme, S., et al. (2023). "Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates." Organometallics. (Recent advances in metal-catalyzed cyclopropanation relevant to N-heterocycles).
-
Fokin, V. V., et al. (2013). "Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles." Journal of the American Chemical Society.[1] (Alternative carbene precursors for sensitive substrates).
Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of diazo compounds and the use of organozinc reagents carry explosion and pyrophoric hazards. Always consult SDS and perform risk assessments before experimentation.
Sources
Side reactions in the aziridination of cycloheptene and their prevention
To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Troubleshooting Guide: Aziridination of Cycloheptene Ticket ID: AZ-C7-OPT-2026
Overview
You are encountering challenges in the aziridination of cycloheptene to synthesize 7-azabicyclo[4.1.0]heptane derivatives. Unlike simple terminal alkenes, cycloheptene presents a unique "selectivity vs. stability" paradox:
-
Allylic Reactivity: The flexible seven-membered ring exposes four allylic hydrogens, making competitive C–H amination a major side reaction.
-
Strain Release: The resulting fused bicyclic aziridine is highly strained and prone to ring-opening (hydrolysis/solvolysis) under even mildly acidic conditions.
This guide provides a diagnostic workflow, mechanistic insights, and a validated Standard Operating Procedure (SOP) to maximize the yield of the aziridine target.
Part 1: Diagnostic Workflow
Before altering your conditions, map your observed failure mode to the correct mechanism using the flowchart below.
Figure 1: Diagnostic flowchart for identifying and resolving failure modes in cycloheptene aziridination.
Part 2: Troubleshooting Modules
Issue 1: The "Allylic Intruder" (C-H Amination vs. Aziridination)
Symptom: You isolate an unsaturated amine (e.g., N-(cyclohept-2-en-1-yl)amide) instead of the bicyclic aziridine. Mechanism: The metal-nitrene intermediate has two pathways:
-
Concerted Addition: Attacks the
-bond (forms Aziridine). -
H-Atom Abstraction: Steals an allylic hydrogen, followed by radical rebound (forms Allylic Amine). Cycloheptene's allylic C-H bonds are weak (~82 kcal/mol) and accessible.
Corrective Actions:
-
Switch Catalyst Class: Manganese porphyrins often favor C-H amination due to trajectory restrictions. Rhodium(II) paddlewheel complexes (e.g.,
) are the "gold standard" for favoring aziridination because they promote a concerted mechanism that outcompetes radical abstraction [1]. -
Ligand Tuning: If using Copper, employ ligands with bulky substituents (e.g., bis-oxazolines with t-Bu groups). This destabilizes the transition state for C-H abstraction relative to the more accessible
-attack [2].
Issue 2: The "Fragile Ring" (Ring Opening)
Symptom: LC-MS shows a mass of
Corrective Actions:
-
Acid Scavengers: ALWAYS include 2–3 equivalents of an insoluble inorganic base like
or in the reaction mixture to neutralize acidic byproducts immediately [4]. -
Solvent Hygiene: Avoid nucleophilic solvents (MeOH, MeCN). Use strictly anhydrous Dichloromethane (DCM) or Chlorobenzene .
-
Workup: Do not use acidic washes (e.g., 1M HCl). Filter through a pad of basic alumina or Celite instead of silica gel (which is slightly acidic).
Issue 3: Low Yield / Catalyst Death
Symptom: Low conversion of cycloheptene, but the nitrene source (e.g., PhI=NTs) is fully consumed. Mechanism: If the alkene concentration is too low or the addition of the nitrene source is too fast, the highly reactive metal-nitrene species reacts with itself or the precursor, forming sulfonamides or azo-dimers.
Corrective Actions:
-
Stoichiometry: Use the alkene in excess (1.5 to 5.0 equiv) relative to the nitrene source.
-
Slow Addition: Add the oxidant (e.g., PhI(OAc)2) or the nitrene precursor via syringe pump over 1–2 hours to keep the steady-state concentration of the active nitrene low, forcing it to react with the alkene [5].
Part 3: Standard Operating Procedure (SOP)
Protocol: Rhodium-Catalyzed Aziridination of Cycloheptene Target: N-Tosyl-7-azabicyclo[4.1.0]heptane Scale: 1.0 mmol
| Reagent | Equiv.[2][3][4][5] | Amount | Role |
| Cycloheptene | 5.0 | 480 mg (0.58 mL) | Substrate (Excess) |
| Chloramine-T (anhydrous) | 1.0 | 227 mg | Nitrene Source |
| 0.01 (1 mol%) | 7.6 mg | Catalyst | |
| 2.5 | 100 mg | Acid Scavenger | |
| Dichloromethane (DCM) | -- | 5.0 mL | Solvent (Anhydrous) |
Step-by-Step Execution:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon flow.
-
Charging: Add
(1 mol%), Chloramine-T (1.0 equiv), and (2.5 equiv).-
Note: If using PhI=NTs, prepare it freshly or ensure it is stored in a desiccator.
-
-
Solvation: Add anhydrous DCM (5 mL) and Cycloheptene (5.0 equiv).
-
Why Excess Alkene? To minimize nitrene dimerization and maximize catalyst turnover.
-
-
Reaction: Stir vigorously at 0 °C for 30 minutes , then warm to Room Temperature and stir for 4–12 hours.
-
Monitoring: Check TLC. The product usually runs higher (less polar) than the sulfonamide byproduct.
-
-
Workup (Crucial):
-
Dilute with pentane/ether (1:1).
-
Filter the suspension through a short pad of Basic Alumina or Celite . Do NOT use Silica Gel for filtration as it may induce ring opening.
-
Concentrate the filtrate under reduced pressure at
.
-
-
Purification: If necessary, purify via flash chromatography on neutralized silica (pre-washed with 1%
in hexanes) to prevent degradation.
References
-
Selectivity of Rh vs Mn: Mechanism and Chemoselectivity of Mn-Catalyzed Intramolecular Nitrene Transfer Reaction: C–H Amination vs. C=C Aziridination. MDPI. [Link]
-
Ligand Control in Allylic Amination: Allylic Amination of Alkenyl Alcohols: Simultaneous Control of Chemoselectivity and Enantioselectivity. PubMed Central. [Link]
-
Ring Opening Stability: Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE. [Link]
-
Use of MgO/Acid Scavengers: Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins using Nonactivated N-Atom Precursors. PubMed Central. [Link]
-
Rh2(esp)2 Catalyst Efficiency: A scalable rhodium-catalyzed intermolecular aziridination reaction. PubMed. [Link]
Sources
- 1. Alkylative Aziridine Ring-Opening Reactions | MDPI [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Purification strategies for 4-Azabicyclo[5.1.0]octane derivatives
This technical guide details purification strategies for 4-Azabicyclo[5.1.0]octane derivatives. This scaffold features a cyclopropane ring fused to a seven-membered azepane ring. While the cis-fused system is generally robust, the strain inherent in the cyclopropane moiety dictates specific precautions during isolation to prevent ring-opening or rearrangement.
Module 1: Core Purification Workflows
Q: What is the standard purification protocol for crude this compound reaction mixtures?
A: The purification strategy depends on the basicity of the nitrogen and the substitution pattern of the cyclopropane ring. For most secondary and tertiary amine derivatives, a Modified Acid-Base Extraction followed by Flash Chromatography is the gold standard.
Step-by-Step Protocol:
-
Quench & Dilute: Dilute the reaction mixture with a non-polar solvent (e.g., MTBE or Toluene ).[1] Avoid Dichloromethane (DCM) initially if emulsions are likely.
-
Acidic Extraction (Critical Step):
-
Standard Derivatives: Extract with 0.5 M HCl (cold, 0–5 °C).
-
Acid-Sensitive Derivatives (Donor-Acceptor Cyclopropanes): Use 10% Citric Acid or 0.5 M NaH₂PO₄ (pH ~4–5) to minimize the risk of acid-catalyzed ring opening.
-
-
Wash: Wash the aqueous acidic layer 2× with MTBE to remove non-basic impurities.
-
Basification: Adjust the aqueous layer to pH >12 using 2 M NaOH (or sat. Na₂CO₃ for sensitive substrates).[1] Keep the mixture cool.
-
Re-extraction: Extract the free base into DCM or EtOAc (3×).[1]
-
Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ for very sensitive amines as it is slightly acidic).
Q: How do I determine if my derivative is stable enough for standard acid extraction?
A: Assess the substituents on the cyclopropane ring.
-
Stable: Alkyl, aryl, or halo-substituted cyclopropanes (e.g., gem-difluoro) are generally stable to 1 M HCl.[1]
-
Unstable: "Donor-Acceptor" cyclopropanes (e.g., those with an alkoxy group or an electron-withdrawing group directly attached to the ring) are prone to acid-catalyzed ring opening (cleavage of the C–C bond). Use neutral alumina chromatography or citric acid extraction for these.
Module 2: Chromatography & Troubleshooting
Q: My compound tails significantly on silica gel. How do I fix this?
A: Tailing is caused by the interaction of the basic azepane nitrogen with acidic silanol groups on the silica surface.
Corrective Actions:
-
Mobile Phase Modifier: Add 1–2% Triethylamine (TEA) or 1% NH₄OH to your eluent.[1]
-
Note: If using TEA, flush the column with pure solvent afterwards to prevent TEA contamination in your NMR.[1]
-
-
Stationary Phase Switch: Use Amine-functionalized Silica (NH₂-SiO₂) or Basic Alumina . These matrices neutralize the surface acidity, eliminating the need for mobile phase additives.[1]
Q: I am losing mass during concentration. Where is my product going?
A: Low molecular weight 4-azabicyclo[5.1.0]octanes (MW < 150) can be moderately volatile and/or highly water-soluble.
-
Volatility: Do not use high vacuum (< 10 mbar) for prolonged periods. Co-evaporate with a higher boiling solvent like heptane if necessary.
-
Water Solubility: If the partition coefficient (LogP) is low, the amine may remain in the aqueous layer during extraction.[1]
-
Solution: Saturate the aqueous phase with NaCl (salting out) and use CHCl₃/Isopropanol (3:1) for extraction.[1]
-
Module 3: Separation of Isomers (Endo vs. Exo)
Q: How do I separate endo and exo diastereomers formed during cyclopropanation?
A: The cis-fused bicyclic system often forms as a mixture of diastereomers relative to the C8 position (cyclopropane methylene). Separation is best achieved via Crystallization of Salts rather than chromatography.
Recommended Salts for Resolution:
| Salt Type | Solvent System | Comments |
|---|---|---|
| Hydrochloride | EtOH / Et₂O | Gas HCl in ether is preferred. Often precipitates the major isomer selectively. |
| Oxalate | Acetone / MeOH | Excellent crystallinity. Good for separating diastereomers with similar R_f values. |
| Picrate | Ethanol | Historical method; highly crystalline but potentially explosive. Use only for small-scale characterization. |
Visual Guide: Purification Decision Tree
Figure 1: Decision matrix for selecting the optimal purification pathway based on chemical stability and isomeric complexity.
References
-
Chemical Properties of Bicyclo[5.1.0]octane Systems
-
Synthesis and Stability of gem-Difluorocyclopropylamine Deriv
-
Ring Expansion and Stability of Azabicyclo[n.1.0]alkanes
-
Chromatographic Separ
Sources
Validation & Comparative
Stereochemical Resolution of Substituted 4-Azabicyclo[5.1.0]octanes: A Comparative Guide to NMR Methodologies
Executive Summary
Product Under Review: Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy. Primary Application: Stereochemical assignment of 4-azabicyclo[5.1.0]octane scaffolds in drug discovery. Verdict: NMR remains the most versatile "first-line" tool for relative stereochemical assignment of the this compound system. While Single Crystal X-ray Diffraction (SC-XRD) offers absolute certainty, it is limited by the physical state of the sample (crystallinity). NMR, reinforced by Density Functional Theory (DFT) prediction, provides a high-confidence (>95%) structural solution for solution-state conformers, which are more relevant to biological activity.
The Challenge: The this compound Scaffold
The this compound core consists of a seven-membered azepane ring fused to a three-membered cyclopropane ring. This scaffold is increasingly prevalent in neuropharmacology (e.g., NMDA receptor modulators) and antiviral research.
Stereochemical Complexity:
-
Ring Fusion (C1–C7): Predominantly cis-fused due to ring strain, but trans-fusion is theoretically possible in larger ring systems (n≥8) or under forcing conditions.
-
Cyclopropane Substituents (C8): Substituents at the 8-position can be endo (syn to the azepane ring) or exo (anti).
-
Azepane Conformation: The seven-membered ring is flexible, adopting multiple twist-chair/boat conformations that complicate scalar coupling (
) analysis.
Structural Numbering Convention
For this guide, we utilize the standard IUPAC bicyclic numbering:
-
Bridgeheads: C1 and C7.
-
Nitrogen: N4.
-
Cyclopropane Methylene: C8.
Methodology Comparison: NMR vs. Alternatives
The following table objectively compares NMR against its primary alternatives for this specific scaffold.
| Feature | NMR Spectroscopy (NOESY/HSQC) | X-Ray Crystallography (SC-XRD) | DFT Calculation (GIAO-NMR) |
| Stereochemical Certainty | High (Relative); Medium (Absolute) | Definitive (Absolute) | Supportive (Validates NMR) |
| Sample State | Solution (Biologically Relevant) | Solid Crystal (Lattice Packing) | Virtual (Gas/Solvent Model) |
| Sample Requirement | ~1-5 mg | Single Crystal (Hard to grow for oils) | High-Performance Computing |
| Turnaround Time | 2–12 Hours | Days to Weeks | 24–48 Hours |
| Cost Efficiency | High | Low (Resource Intensive) | Medium |
| Dynamic Insight | Excellent (Conformational Flux) | Poor (Static Snapshot) | Good (Energy Barriers) |
Technical Deep Dive: The NMR Assignment Protocol
To confidently assign the stereochemistry of substituted 4-azabicyclo[5.1.0]octanes without X-ray data, a self-validating NMR workflow is required.
Step 1: 1D Proton Assignment & Scalar Coupling ( )
The rigidity of the cyclopropane ring provides the most reliable anchor points.
-
Cyclopropane Protons (H1, H7, H8): Typically appear upfield (0.5 – 1.5 ppm).
-
The Fusion Check (
):-
Cis-Fusion:
. -
Trans-Fusion:
(Rare in 5.1.0 systems).
-
-
The Endo/Exo Check (
and ):-
(Protons on same face) is generally larger than
in cyclopropanes. -
If H8 is exo (substituent is endo), H8 is cis to H1/H7
Large (~8-9 Hz). -
If H8 is endo (substituent is exo), H8 is trans to H1/H7
Small (~4-6 Hz).
-
(Protons on same face) is generally larger than
Step 2: 2D NOESY/ROESY (The "Gold Standard")
Scalar coupling can be ambiguous due to the flexibility of the azepane ring. Nuclear Overhauser Effect (NOE) spectroscopy measures spatial proximity (<5 Å) and is definitive for relative stereochemistry.
Critical NOE Correlations:
-
Fusion Confirmation: Strong NOE between H1 and H7 confirms cis-fusion.
-
C8-Substituent Assignment:
-
Endo-Proton (H8): Shows NOE correlations to the azepane ring protons (H2/H6) due to the "cup" shape of the bicycle.
-
Exo-Proton (H8): Shows NOE correlations away from the ring, often only to H1/H7.
-
Step 3: Carbon-13 & HSQC
-
High-Field Shift: The bridgehead carbons (C1/C7) and C8 in a cyclopropane ring are significantly shielded, often appearing between 10–25 ppm.
-
Gamma-Gauche Effect: An endo-substituent at C8 will sterically compress C2/C6, causing an upfield shift in the
C spectrum compared to the exo-isomer.
Experimental Workflow Visualization
The following diagram outlines the logical decision tree for assigning the stereochemistry of a C8-substituted this compound.
Caption: Decision tree for stereochemical assignment of C8-substituted 4-azabicyclo[5.1.0]octanes using J-coupling and NOE data.
Case Study: tert-butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate[1]
Based on literature synthesis (e.g., cyclopropanation of N-Boc-2,3,6,7-tetrahydro-1H-azepine), the product is typically the cis-fused isomer.
Experimental Data Interpretation:
-
Synthesis: Reaction of the tetrahydroazepine with ethyl diazoacetate (or similar carbenoid) yields the bicycle.
-
1H NMR: The bridgehead protons H1 and H7 appear as multiplets at
1.1–1.3 ppm. -
NOE Analysis:
-
Irradiation of the H8 proton (on the cyclopropane) shows a strong enhancement of the bridgehead protons H1/H7.
-
Crucial Step: If H8 also shows enhancement of the azepane methylene protons (H2/H6), H8 is pointing towards the large ring (endo), meaning the amino group is exo.
-
Conversely, if the amino group is endo (syn to the ring), it sterically clashes with the azepane ring, often making this isomer less stable or requiring specific directed synthesis (e.g., Simmons-Smith directed by a homoallylic amine).
-
NOE Correlation Map
The diagram below illustrates the spatial relationships in the cis-fused, exo-substituted conformer.
Caption: NOE correlation map. Yellow dashed lines indicate spatial proximity. Dotted lines exist only if H8 is in the endo position.
References
-
Stereoselective Synthesis of Azabicyclo[5.1.
-
Cyclopropanation of Azepines
-
Title: Preparation of 1-(4-((6-((4S,SS)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-5-hydroxyazepane-1-carbonyl)pyrimidin-4-yl)amino)piperidin-1-yl)ethan-1-one (Patent EP 4209485 A1).[2]
- Source: European Patent Office / Google P
- (Note: Details the synthesis of t-butyl (1R,7S)-8-oxo-4-azabicyclo[5.1.
-
-
General Conformational Analysis of Bicyclo[5.1.
- Title: Conformational analysis of bicyclo[5.1.
- Source: Journal of the Chemical Society, Perkin Transactions 2.
-
URL:[Link]
-
Commercial Availability & Spectra
Sources
A Comparative Spectroscopic Guide to Endo and Exo Isomers of Substituted 4-Azabicyclo[5.1.0]octanes
For Researchers, Scientists, and Drug Development Professionals
The 4-azabicyclo[5.1.0]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemistry of this bicyclic system, particularly the relative orientation of substituents as endo or exo isomers, can profoundly influence its pharmacological activity, metabolic stability, and toxicity. Accurate and efficient differentiation of these diastereomers is therefore a critical step in drug discovery and development. This guide provides an in-depth spectroscopic comparison of endo and exo isomers of substituted 4-azabicyclo[5.1.0]octanes, supported by experimental data and established analytical principles.
The Structural Basis of Isomerism: A Conformational Dichotomy
The key to understanding the spectroscopic differences between endo and exo isomers lies in their distinct three-dimensional conformations. X-ray crystallographic studies on closely related bicyclo[5.1.0]octane systems have revealed that the seven-membered ring adopts different arrangements for each isomer.[1][2]
-
Exo Isomer: The seven-membered ring typically adopts a more stable chair-chair (CC) conformation.
-
Endo Isomer: This isomer is characterized by a higher energy boat-chair (BC) conformation.[1][2]
This fundamental difference in shape brings various protons and carbons into different spatial relationships and electronic environments, giving rise to unique spectroscopic signatures.
Figure 1: Conformational differences between exo and endo isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for the unambiguous assignment of endo and exo stereochemistry. Both ¹H and ¹³C NMR, often in combination with 2D techniques like NOESY, provide a wealth of structural information.
¹H NMR Spectroscopy
The different conformations of the endo and exo isomers lead to distinct chemical shifts (δ) and coupling constants (J) for the protons on the bicyclic scaffold.
Key Differentiating Features in ¹H NMR:
-
Aziridine Ring Protons: The protons on the three-membered aziridine ring (at C1 and C7) are particularly sensitive to the overall geometry. In the endo isomer, substituents on the nitrogen atom can cause significant shielding or deshielding of these protons compared to the exo isomer, depending on their spatial orientation.
-
Bridgehead Protons: The protons at the bridgehead carbons often show different chemical shifts and coupling constants due to the varying dihedral angles with neighboring protons in the chair-chair versus boat-chair conformations.
-
Coupling Constants (³J): The Karplus relationship, which correlates the vicinal coupling constant (³J) to the dihedral angle between two protons, is a cornerstone of stereochemical analysis. The rigid conformations of the bicyclic system result in predictable differences in ³J values between the isomers. For example, the coupling between a bridgehead proton and an adjacent methylene proton will differ significantly between the endo and exo forms.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY):
NOE-based experiments are invaluable for confirming spatial proximities between protons that are not directly bonded.[3] For instance, in an N-substituted this compound:
-
In the endo isomer, a NOE correlation would be expected between the protons of the N-substituent and the protons on the "inside" face of the seven-membered ring.
-
In the exo isomer, such a correlation would be absent. Instead, NOEs might be observed between the N-substituent and protons on the "outside" of the ring.
¹³C NMR Spectroscopy
The carbon chemical shifts are also influenced by the conformation of the ring system. Steric compression and changes in bond angles between the endo and exo isomers can lead to predictable upfield or downfield shifts for specific carbon atoms.
Comparative ¹H and ¹³C NMR Data (Predicted for a Model System)
| Position | Exo Isomer (δ ppm) | Endo Isomer (δ ppm) | Key Observations |
| ¹H (Aziridine) | ~2.5 - 2.8 | ~2.2 - 2.5 | Aziridine protons in the endo isomer are often more shielded. |
| ¹H (Bridgehead) | Variable | Variable | Significant differences in chemical shifts and coupling constants are expected. |
| ¹³C (Aziridine) | ~35 - 40 | ~32 - 37 | Aziridine carbons in the endo isomer may be shielded due to steric effects. |
| ¹³C (Ring Carbons) | Distinct pattern | Different pattern | The overall pattern of the seven-membered ring carbons will differ due to conformational changes. |
Note: The exact chemical shifts are highly dependent on the nature and position of substituents.
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can provide supporting evidence for the differentiation of endo and exo isomers. The primary differences will be observed in the fingerprint region (below 1500 cm⁻¹), which is sensitive to the overall skeletal vibrations of the molecule.
-
C-N Stretching: The frequency of the C-N stretching vibration may differ slightly between the two isomers due to changes in bond angles and strain within the bicyclic system.
-
Skeletal Vibrations: The complex pattern of absorptions in the fingerprint region serves as a unique "fingerprint" for each isomer.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry can sometimes reveal differences in the fragmentation patterns of diastereomers. The different conformations of the endo and exo isomers can influence the stability of the molecular ion and the preferred fragmentation pathways.
-
Relative Abundance of Molecular Ion (M⁺): The less stable endo isomer may exhibit a less abundant molecular ion peak compared to the more stable exo isomer.
-
Fragmentation Pathways: The stereochemistry can influence the propensity for certain retro-Diels-Alder or other ring-opening fragmentation pathways, leading to different relative abundances of fragment ions. However, these differences are often subtle and may require careful analysis of high-resolution mass spectra.
Experimental Protocols
Stereoselective Synthesis of Endo and Exo this compound Derivatives
The stereochemical outcome of the synthesis of 4-azabicyclo[5.1.0]octanes can often be controlled by the choice of reagents and reaction conditions. A common route involves the cyclopropanation of a corresponding cycloheptene derivative. For instance, the reaction of an N-allyl-α,β-unsaturated amide with a diazo compound in the presence of a rhodium or copper catalyst can lead to the formation of the bicyclic system. The stereoselectivity (endo vs. exo) can be influenced by the catalyst, the solvent, and the temperature.[4]
Figure 2: General workflow for the synthesis and separation of endo and exo isomers.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the resolution to accurately determine coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.
-
-
Data Analysis: Integrate the spectra, determine chemical shifts and coupling constants, and analyze the cross-peaks in the 2D spectra to build a complete structural assignment and confirm the endo or exo configuration.
Conclusion
The differentiation of endo and exo isomers of substituted 4-azabicyclo[5.1.0]octanes is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and 2D NMR spectroscopy, particularly NOESY/ROESY, stand out as the most definitive methods for stereochemical assignment, leveraging the distinct conformational preferences of the two isomers. IR and mass spectrometry can provide valuable complementary data. A thorough understanding of these spectroscopic differences is essential for advancing drug discovery programs that utilize this important heterocyclic scaffold.
References
-
Kumar, A., et al. (2005). The endo and exo isomers of 1-(4-isopropyl-3,5-dioxa-8-azabicyclo[5.1.0]octan-8-yl)pyrrolidine-2,5-dione. Acta Crystallographica Section C: Crystal Structure Communications, 61(12), o705-o706. [Link]
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Doyle, M. P., Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
Sources
- 1. scispace.com [scispace.com]
- 2. The endo and exo isomers of 1-(4-isopropyl-3,5-dioxa-8-azabicyclo[5.1.0]octan-8-yl)pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
Forging New Paths to a Privileged Scaffold: A Comparative Guide to the Synthesis of 4-Azabicyclo[5.1.0]octane
The 4-azabicyclo[5.1.0]octane core, a compelling three-dimensional structural motif, is of growing interest to the medicinal chemistry community. Its rigid, bicyclic structure, which incorporates a fused aziridine and a seven-membered ring, offers a unique conformational constraint that can be exploited to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. Derivatives of this scaffold are being explored for their potential in a range of therapeutic areas, including as modulators of key biological targets.[1] This guide provides a critical benchmarking of a novel synthetic approach to this valuable scaffold against established protocols, offering researchers and drug development professionals the in-depth technical insights necessary to make informed decisions in their synthetic campaigns.
The Strategic Importance of the this compound Scaffold
In the intricate dance of drug design, the geometry of a molecule is paramount. The this compound framework presents a structurally distinct alternative to more conventional saturated heterocycles. The fusion of the high-energy aziridine ring to a flexible seven-membered ring system creates a unique conformational landscape. This can enable novel interactions with biological targets and provide a pathway to escape flatland, a common pitfall in drug discovery that can lead to poor physicochemical properties. The strategic incorporation of this scaffold can lead to compounds with improved metabolic stability and cell permeability, crucial parameters in the development of effective therapeutics.
Established Routes: The Foundation of Synthesis
Traditional approaches to the this compound core have predominantly relied on the direct aziridination of cycloheptene derivatives. These methods, while foundational, present their own set of challenges and limitations.
Method A: Direct N-H Aziridination of Cycloheptene
A robust and straightforward approach involves the direct aziridination of cycloheptene using hydroxylamine-O-sulfonic acid (HOSA) as the nitrogen source. This method is attractive due to its operational simplicity and the use of a relatively inexpensive and stable aminating agent.
The reaction proceeds via the in situ formation of a reactive nitrene equivalent which then adds across the double bond of cycloheptene. The choice of base and solvent is critical to achieving high yields and minimizing side reactions. While this method provides direct access to the parent N-H azabicyclo[5.1.0]octane, the handling of HOSA requires care due to its potential hazards.
Method B: Sulfonylated Aziridination and Subsequent Deprotection
An alternative established route involves the use of a sulfonylated nitrene precursor, such as p-toluenesulfonyl-imino)phenyliodinane (PhI=NTs), often in the presence of a metal catalyst. This approach typically offers good stereocontrol but necessitates a subsequent deprotection step to yield the free amine.
While the aziridination itself can be efficient, the additional deprotection step adds to the overall step count and can sometimes be challenging, requiring harsh conditions that may not be compatible with other functional groups on a more complex substrate. Common deprotection strategies include the use of reducing agents like sodium naphthalenide.
A Novel Approach: Aminative Ring Expansion
Recent advancements in synthetic methodology have introduced an innovative strategy for the construction of the this compound scaffold: the aminative ring expansion of terpene-derived aminocyclohexanols. This method offers a unique disconnection and leverages a readily available chiral pool starting material.
This novel transformation proceeds through a photoredox-catalyzed process, where an excited-state iridium complex and a weak Brønsted base work in concert to promote the ring expansion. This method is particularly noteworthy for its ability to construct the bicyclic system from a six-membered ring precursor, offering a different strategic approach to the target molecule. While the reported yield is moderate, the novelty of the transformation and the potential for enantioselective synthesis make it a compelling new entry into the synthetic arsenal for this scaffold.[2]
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, the key performance indicators for the established and new synthetic methods are summarized below.
| Parameter | Established Method A (HOSA Aziridination) | Established Method B (Sulfonylated Aziridination & Deprotection) | New Method (Aminative Ring Expansion) |
| Starting Material | Cycloheptene | Cycloheptene | 3-Carene derived aminocyclohexanol |
| Key Reagents | Hydroxylamine-O-sulfonic acid, Base | PhI=NTs, Catalyst; Sodium naphthalenide | Iridium photocatalyst, Brønsted base |
| Number of Steps | 1 | 2 | 1 (from aminocyclohexanol) |
| Reported Yield | High (up to 83% for related systems) | Moderate (e.g., 36% for aziridination) | 46% |
| Scalability | Potentially scalable with safety considerations | Moderate, catalyst cost can be a factor | Under investigation, photocatalyst loading is a consideration |
| Safety & Handling | HOSA is a high-energy material | PhI=NTs is an oxidant; Sodium naphthalenide is highly reactive | Photocatalysts can be expensive; requires specialized equipment |
| Stereocontrol | Achiral product | Can be adapted for asymmetric synthesis | Potentially enantioselective from chiral precursors |
Experimental Protocols
Established Method A: Direct N-H Aziridination of Cycloheptene
Step 1: Synthesis of 8-Azabicyclo[5.1.0]octane
-
To a solution of cycloheptene (1.0 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2.0 mL) in an 8 mL glass screw-neck vial, add piperidine (1.2 mmol, 1.2 equiv).
-
To this mixture, add hydroxylamine-O-sulfonic acid (HOSA, 1.2 mmol, 1.2 equiv) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 8-azabicyclo[5.1.0]octane.[3]
New Method: Aminative Ring Expansion of a 3-Carene Derived Aminocyclohexanol
Step 1: Synthesis of this compound Derivative
Note: The detailed experimental procedure for the preparation of the 3-carene derived aminocyclohexanol precursor is specific to the research context and is assumed as the starting point for this protocol.
-
In a nitrogen-filled glovebox, combine the 3-carene derived aminocyclohexanol (0.1 mmol, 1.0 equiv), iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%), and a weak Brønsted base (e.g., a hindered phosphate salt, 1.2 equiv) in a vial.
-
Add anhydrous, degassed solvent (e.g., dichloromethane, 0.1 M).
-
Seal the vial and remove it from the glovebox.
-
Irradiate the reaction mixture with a blue LED lamp (450 nm) at room temperature for 24-48 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the this compound derivative.[2][4]
Mechanistic Insights & Workflow Visualization
The following diagrams illustrate the key mechanistic steps and the overall workflow for comparing these synthetic methods.
Figure 2. Logical workflow for the benchmarking process of new synthetic methods against established protocols.
Conclusion and Future Outlook
The synthesis of the this compound scaffold is at an interesting juncture. Established methods, particularly direct N-H aziridination with HOSA, offer a reliable and high-yielding route to the parent heterocycle. However, the emergence of novel strategies like aminative ring expansion opens up new avenues for accessing this scaffold, potentially with greater control over stereochemistry and substitution patterns.
The choice of synthetic route will ultimately depend on the specific goals of the research program. For rapid access to the unsubstituted core, the HOSA-based aziridination remains a strong contender. For the synthesis of more complex, enantioenriched derivatives, the aminative ring expansion, despite its current moderate yield, represents a promising and innovative direction for future exploration and optimization. As the demand for novel three-dimensional scaffolds in drug discovery continues to grow, the development of efficient and versatile methods for the synthesis of this compound and its derivatives will undoubtedly remain an active area of research.
References
-
Knowles, R. R., et al. (2023). Exo-to-endo nitrogen transposition in saturated rings. ChemRxiv. [Link]
-
Kürti, L., et al. (2017). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Angewandte Chemie International Edition, 56(33), 9886-9890. [Link]
-
Tiwari, B., & Jat, J. L. (2018). Direct N-H/N-Me Aziridination of Unactivated Olefins Using O-(Sulfonyl)hydroxylamines as Aminating Agents. The Journal of Organic Chemistry, 83(19), 12255–12260. [Link]
-
LookChem. (n.d.). 8-Azabicyclo[5.1.0]octane. Retrieved from [Link]
-
Tymoshenko, D. O. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc, 2011(i), 329-345. [Link]
-
Hansford, K. A., et al. (2004). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Nucleosides, Nucleotides and Nucleic Acids, 23(8-9), 1437-1440. [Link]
-
Oka, M., Matsumoto, Y., Hirooka, K., & Suzuki, T. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & Pharmaceutical Bulletin, 48(8), 1121-1124. [Link]
-
Alonso, F., et al. (2013). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 11(28), 4579-4593. [Link]
-
ChemRxiv. (2024). Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Aminating Agent. [Link]
-
PubChem. (n.d.). 8-Oxabicyclo(5.1.0)octane. Retrieved from [Link]
-
Scribd. (2024). Thach Knowles 2025 Ring Expansions of 1 2 Amino Alcohols To Amine Heterocycles Enabled by Proton Coupled Electron. [Link]
-
ResearchGate. (2024). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. [Link]
-
Organic Syntheses. (n.d.). Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Retrieved from [Link]
- Moura-Letts, G., et al. (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis.
-
ResearchGate. (2024). Ring‐Expansion Reactions of the Biomass Derivative Cyrene via Enamine Dihalocyclopropanation. [Link]
-
Synfacts. (2010). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Synfacts, 2010(01), 0098. [Link]
-
Organic Syntheses. (2018). Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N- (2-ethenylcyclopropyl)amine. Organic Syntheses, 95, 289-309. [Link]
-
PubMed. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(13), 3843-3847. [Link]
-
PubMed. (2009). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 253-256. [Link]
Sources
Safety Operating Guide
Executive Summary: Operational Safety & Classification
4-Azabicyclo[5.1.0]octane is a strained bicyclic amine commonly used as a building block in medicinal chemistry for accessing conformationally restricted scaffolds.[1] Its disposal requires specific attention due to two synergistic hazard factors: ring strain energy (cyclopropane fusion) and amine basicity .[1]
Improper disposal into acidic waste streams can trigger rapid, exothermic ring-opening polymerization or decomposition, leading to pressure buildup in waste containers.[1]
Immediate Classification for Disposal:
-
RCRA Status: Non-listed, but treat as Characteristic Hazardous Waste (Ignitable D001 if in flammable solvent; Toxic characteristic if applicable).[1]
-
Primary Hazard: Skin/Eye Irritant, Acute Toxicity (Oral/Inhalation), Potential Sensitizer.[1]
-
Reactivity Alert: Incompatible with strong acids, acid chlorides, and strong oxidizers.[1]
Chemical Hazard Profile & Mechanistic Risks
To safely dispose of this compound, one must understand the underlying physical chemistry.[1] This is not merely "organic waste"; it is a stored-energy system.[1]
| Property | Description | Operational Implication |
| Structure | Cyclopropane fused to azepane | High Ring Strain (~27 kcal/mol). The fusion point is a reactive "hotspot" susceptible to electrophilic attack.[1] |
| Functionality | Secondary Amine | Basic. Will scavenge protons from acidic waste streams.[1] |
| Physical State | Liquid or Low-Melting Solid | May permeate gloves rapidly; requires double-gloving (Nitrile/Laminate).[1] |
| Stability | Metastable | Stable at room temp but prone to decomposition upon heating or acid contact.[1] |
The "Acid Trap" Hazard: Do NOT pour this compound directly into a generic "Acidic Aqueous Waste" carboy.[1] The protonation of the nitrogen lowers the activation energy for the nucleophilic opening of the cyclopropane ring.
Mechanism:
Step-by-Step Disposal Protocols
Protocol A: Routine Disposal of Pure Reagent or Reaction Mixtures
Use this workflow for expired stock or reaction byproducts.
-
Segregation: Isolate the waste stream.[1] Do not mix with oxidizers (peroxides, nitric acid) or active alkylating agents.[1]
-
Dilution (The Safety Buffer):
-
Dissolve the material in a compatible combustible solvent (e.g., Ethanol, Methanol, or Ethyl Acetate) to a concentration of <10% w/v .
-
Why? Dilution acts as a heat sink, absorbing thermal energy if a slow decomposition occurs.[1]
-
-
Container Selection:
-
Labeling:
-
Label clearly: "Hazardous Waste - Flammable, Toxic, Basic Organic Amine."[1]
-
List constituents: "this compound, [Solvent Name]."
-
Protocol B: Quenching Reactive Residues (Glassware/Spills)
Use this for cleaning glassware or neutralizing small spills before final disposal.
-
Preparation: Prepare a 5% Sodium Bicarbonate (NaHCO₃) solution. Avoid strong mineral acids.
-
Rinse: Rinse glassware with a non-halogenated solvent (Acetone/Ethanol) first.[1] Collect this rinse as Organic Waste .
-
Decontamination: If chemical residue remains, treat surfaces with the bicarbonate solution to ensure the amine remains in its free-base form (less reactive toward ring opening than the ammonium salt) or use a dilute, buffered surfactant.[1]
-
Final Wash: Wash with soap and water.[1]
Decision Logic & Workflow Visualization
The following diagram outlines the critical decision path for disposing of this compound, prioritizing the prevention of accidental polymerization.
Caption: Operational decision tree for segregating this compound waste streams to prevent incompatibility incidents.
Emergency Procedures: Spills & Exposure
In the event of a loss of containment during disposal:
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Flush immediately with water for 15 mins.[1] Do not use vinegar (acid) to neutralize.[1] | Seek medical attention.[1][2][3][4][5][6] Monitor for delayed sensitization.[1] |
| Bench Spill (<10mL) | Cover with Vermiculite or Dry Sand .[1] | Scoop into a jar. Label "Hazardous Debris".[1] Clean area with soapy water.[1] |
| Large Spill (>100mL) | Evacuate area. Vapor may be irritating.[1][2] | Contact EHS. Use SCBA if entering the zone.[1] |
PPE Requirements:
-
Eyes: Chemical Splash Goggles (Face shield if pouring >500mL).[1]
-
Hands: Double-gloving recommended.[1] Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Silver Shield (Laminate) for prolonged handling.[1]
-
Body: Lab coat + Chemical resistant apron.[1]
Regulatory Compliance & Documentation
Adherence to local and federal regulations is mandatory.[1]
-
US EPA (RCRA): While not P- or U-listed specifically, the waste usually exhibits Ignitability (D001) due to solvent carriers. If the pure solid is disposed of, it may fall under "Toxic" characteristics depending on specific leachate tests, but is universally treated as hazardous chemical waste.[1]
-
Waste Labeling:
-
Must Include: Full chemical name (no abbreviations), Hazard Warnings (Flammable, Toxic), and Date.
-
Prohibited: Do not label simply as "Organic Waste." Specificity prevents accidents downstream at the incineration plant.[1]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11394506 (Related Azabicyclo structures).[1] PubChem.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[1][5] United States Department of Labor.[1] [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]
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Comprehensive Safety and Handling Guide for 4-Azabicyclo[5.1.0]octane
This guide provides essential safety and logistical information for the handling of 4-Azabicyclo[5.1.0]octane, a bicyclic amine used in research and development. Given that the toxicological properties of this specific compound have not been fully investigated, a highly cautious approach is warranted.[1] The following procedures are based on the known hazards of structurally similar compounds and general best practices for handling novel chemical entities.
The information herein is intended for researchers, scientists, and drug development professionals. It is imperative to supplement this guide with a thorough review of any available Safety Data Sheet (SDS) and to adhere to all institutional and regulatory safety protocols.
Hazard Assessment and Risk Mitigation
Due to the lack of comprehensive toxicological data for this compound, it must be treated as a potentially hazardous substance. The primary risks are associated with its potential for toxicity if ingested or inhaled, and its capacity to cause irritation to the skin, eyes, and respiratory system.[2][3]
Assumed Hazard Profile based on Analogs (e.g., this compound-8-carbonitrile):
| Hazard Statement | Classification | Rationale |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Based on data for the carbonitrile derivative and other bicyclic amines.[2][3] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | A common property of amines and observed in closely related structures.[2] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Amines are often irritating to the eyes.[2] |
| May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhalation of dust or vapors may irritate the respiratory tract.[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: inhalation, dermal contact, and eye contact.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and aerosols. Goggles provide a seal around the eyes, and a face shield protects the entire face. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | The inner glove provides a second barrier in case the outer glove is breached. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron. | To protect against spills and splashes. The lab coat should be fully buttoned. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | To be used when handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Engineering Controls and Safe Handling Practices
Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with adequate airflow.[1]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[4]
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[1]
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal:
-
All waste materials, including contaminated PPE, empty containers, and residual chemical, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Conclusion
The handling of this compound requires a proactive and cautious approach to safety. By implementing stringent engineering controls, consistently using appropriate personal protective equipment, and adhering to the established handling and disposal protocols, researchers can minimize the risks associated with this novel compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
- Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: 3-Azabicyclo[3.3.0]octane hydrochloride.
- Sigma-Aldrich. (2024).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Apollo Scientific. (2023). 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.
- Chemos GmbH & Co. KG. (2023).
- The University of Alabama in Huntsville. (n.d.).
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 1,4-DIAZABICYCLO (2.2.2) OCTANE.
- Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Apollo Scientific. (n.d.). 1-Azabicyclo[2.2.
- Fluorochem. (n.d.). This compound-8-carbonitrile.
- National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism.
- Enamine. (n.d.).
- National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- US Environmental Protection Agency. (2023). Personal Protective Equipment.
- ACS Medicinal Chemistry Letters. (2023).
- Der Pharma Chemica. (n.d.).
- Matrix Scientific. (n.d.). Safety Data Sheet: 4-Tosyl-4-azabicyclo[5.1.0]- octane-8-carboxylic acid.
- MDPI. (n.d.).
- RSC Publishing. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction.
- RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
- Master Organic Chemistry. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro.
- Fluorochem. (n.d.). Safety Data Sheet: 8,8-Difluoro-4-azabicyclo[5.1.0]octane hydrochloride.
- CymitQuimica. (n.d.). Safety Data Sheet: 2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
